molecular formula C7H16ClN B117183 1-Cyclopentylethan-1-amine hydrochloride CAS No. 150812-09-2

1-Cyclopentylethan-1-amine hydrochloride

Katalognummer: B117183
CAS-Nummer: 150812-09-2
Molekulargewicht: 149.66 g/mol
InChI-Schlüssel: RTRZDZYIAUVOTC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyclopentylethan-1-amine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C7H16ClN and its molecular weight is 149.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-cyclopentylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-6(8)7-4-2-3-5-7;/h6-7H,2-5,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTRZDZYIAUVOTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Safe Handling of 1-Cyclopentylethan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 1-Cyclopentylethan-1-amine hydrochloride is a primary amine salt that serves as a valuable building block in synthetic organic chemistry. Its utility is particularly noted in pharmaceutical research and drug development, where it acts as a key intermediate in the synthesis of more complex bioactive molecules.[1] The presence of the cyclopentyl group and the chiral center at the ethylamine moiety makes it a desirable fragment for creating novel chemical entities. However, like many amine salts and research chemicals, its handling requires a thorough understanding of its potential hazards and the implementation of rigorous safety protocols to protect researchers and maintain a safe laboratory environment. This guide provides a comprehensive overview of the safety and handling procedures for this compound, grounded in established safety principles and designed for professionals in research and development.

Section 1: Compound Identification and Physicochemical Properties

A precise understanding of a chemical's identity and properties is the foundation of a robust safety assessment. This information dictates storage conditions, predicts potential incompatibilities, and informs the selection of appropriate personal protective equipment (PPE).

Table 1: Chemical Identifiers [2][3]

Identifier Value
Chemical Name This compound
Synonyms (1-Cyclopentylethyl)amine hydrochloride; 1-Cyclopentylethanamine HCl
CAS Number 150812-09-2
Molecular Formula C₇H₁₆ClN
Molecular Weight 149.66 g/mol

| SMILES | CC(C1CCCC1)N.Cl |

Table 2: Physicochemical Properties

Property Value Source
Appearance Solid (form may vary, typically a powder or crystalline solid) [3]
Storage Temperature Room Temperature, in a dry area [3][4]
Stability Stable under recommended storage conditions [5]

| Solubility | Data not widely available; likely soluble in water and polar organic solvents. | N/A |

Section 2: Hazard Identification and Risk Assessment

This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that must be understood to mitigate risk. The primary hazards are associated with its irritant properties.

GHS Classification: According to supplier safety data and aggregated notifications to the ECHA C&L Inventory, this compound is classified as follows:

  • H315: Causes skin irritation. [2] Contact can lead to redness, itching, and inflammation.

  • H319: Causes serious eye irritation. [2] Direct contact with the eyes can cause significant pain, redness, and potential damage if not promptly addressed.

  • H335: May cause respiratory irritation. [2] Inhalation of the dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.

  • Signal Word: Warning [2][6]

Some safety data for structurally similar amine hydrochlorides also include H302 (Harmful if swallowed), which should be considered a potential hazard.[4][6]

Primary Routes of Exposure: The most likely routes of occupational exposure are:

  • Dermal Contact: Handling the solid without appropriate gloves or accidental spills on skin.[7]

  • Ocular Exposure: Splashes into the eyes during transfer or weighing operations.[7]

  • Inhalation: Breathing in airborne dust, particularly when weighing or transferring the material outside of a contained environment.[7]

Risk Assessment Logic

A self-validating safety protocol begins with a logical risk assessment. The goal is to create a multi-layered defense where the failure of one control does not lead to exposure. This process involves identifying the inherent hazards of the material, assessing the potential for exposure during a specific protocol, and implementing controls to minimize that potential.

cluster_0 Risk Assessment Workflow A Step 1: Identify Hazard - H315: Skin Irritant - H319: Eye Irritant - H335: Respiratory Irritant B Step 2: Assess Exposure Potential - Weighing? (Inhalation) - Transferring? (Dermal/Ocular) - Dissolving? (Dermal/Ocular) A->B for the specific task C Step 3: Implement Controls - Engineering (Fume Hood) - Administrative (SOPs) - PPE (Gloves, Goggles) B->C to mitigate exposure D Step 4: Review & Refine - Is the risk acceptable? - Are controls sufficient? C->D based on effectiveness D->A for new information

Caption: Risk assessment is a cyclical process of hazard identification, exposure assessment, and control implementation.

Section 3: Engineering and Administrative Controls

The hierarchy of controls prioritizes engineering solutions over personal protective equipment. The causality is simple: it is always more effective to remove or contain a hazard at its source than to rely solely on a barrier between the hazard and the user.

  • Engineering Controls: These are the first and most effective line of defense.

    • Chemical Fume Hood: All weighing, transfer, and dissolution operations involving this compound should be performed inside a properly functioning chemical fume hood.[8] This contains dust and vapors, preventing inhalation and minimizing the area of potential contamination.

    • Local Exhaust Ventilation (LEV): If a fume hood is not feasible for a specific operation, an LEV (e.g., a snorkel hood) can be used to capture dust at the point of generation.[9]

    • Safety Infrastructure: Work areas must be equipped with a safety shower and an eyewash station, which are critical for immediate decontamination in case of an emergency.[8]

  • Administrative Controls: These are the work practices and procedures that reduce the duration, frequency, and severity of exposure.

    • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all tasks involving this compound.

    • Designated Areas: Clearly mark areas where this compound is stored and handled.

    • Hygiene Practices: Prohibit eating, drinking, or smoking in the laboratory. Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[4][8]

Section 4: Personal Protective Equipment (PPE)

PPE is the final barrier of protection and must be used in conjunction with engineering and administrative controls. The selection of PPE should be based on a thorough risk assessment of the specific tasks being performed.[10]

  • Eye and Face Protection:

    • Chemical Safety Goggles: These are mandatory. They must be worn at all times when handling the compound to protect against dust particles and splashes. Standard safety glasses do not provide adequate protection.[11]

    • Face Shield: In situations with a higher risk of splashing, such as when handling larger quantities or dissolving the material vigorously, a face shield should be worn in combination with safety goggles.[4]

  • Skin Protection:

    • Laboratory Coat: A flame-resistant lab coat with long sleeves and a closed front is required to protect the skin and personal clothing.[11]

    • Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a common and appropriate choice for handling solid amine hydrochlorides.[11] Gloves must be inspected for tears or holes before each use. Crucially, employ proper glove removal technique (without touching the glove's outer surface) to avoid cross-contamination.[4] Dispose of contaminated gloves immediately as solid chemical waste.

  • Respiratory Protection:

    • Under normal conditions of use within a chemical fume hood, respiratory protection is not typically required.

    • A NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary in situations where engineering controls are insufficient or during a large spill cleanup.[12]

cluster_1 PPE Selection & Use Workflow Task Task Identified: Weighing Compound Risk Risk Assessment: Inhalation (Dust) Skin/Eye Contact Task->Risk Select Select Appropriate PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat Risk->Select Inspect Inspect PPE for damage Select->Inspect Don Don PPE Correctly Inspect->Don Perform Perform Task in Fume Hood Don->Perform Doff Doff PPE Safely (Avoid Contamination) Perform->Doff Dispose Dispose of Gloves Doff->Dispose

Caption: A systematic workflow ensures the correct selection, inspection, and use of PPE for a given task.

Section 5: Standard Operating Protocol for Safe Handling

This protocol outlines the step-by-step methodology for weighing and preparing a stock solution of this compound, integrating the safety principles discussed.

  • Preparation & Pre-Use Checks:

    • Verify that the chemical fume hood is operational (check airflow monitor).

    • Assemble all necessary equipment: spatula, weigh paper/boat, beaker, solvent, magnetic stir bar, etc.

    • Ensure the work surface in the fume hood is clean and uncluttered.

    • Confirm the location of the nearest eyewash station and safety shower.

    • Don all required PPE: lab coat, chemical safety goggles, and nitrile gloves.

  • Weighing the Compound:

    • Place an analytical balance inside the fume hood or use a draft shield.

    • Carefully open the container of this compound, pointing the opening away from your face.

    • Use a clean spatula to transfer the desired amount of solid onto a tared weigh paper or boat. Perform this action slowly and deliberately to minimize dust generation.

    • Securely close the main container immediately after dispensing.

  • Transfer and Dissolution:

    • Carefully transfer the weighed solid into the designated beaker.

    • Add the chosen solvent to the beaker, aiming the stream at the side of the glass to avoid splashing.

    • Add a stir bar and place the beaker on a stir plate within the fume hood to facilitate dissolution.

  • Cleanup:

    • Carefully fold the used weigh paper and dispose of it, along with any contaminated wipes, into a designated solid waste container.

    • Wipe down the spatula with a solvent-dampened cloth and allow it to dry in the hood.

    • Wipe down the work surface within the fume hood.

    • Remove gloves using the proper technique and dispose of them.

    • Wash hands thoroughly with soap and water.

Section 6: Storage and Stability

Proper storage is critical for maintaining the chemical's integrity and preventing hazardous situations.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][9] Keeping the container sealed prevents the absorption of moisture, to which hydrochloride salts can be susceptible.

  • Incompatible Materials: Keep away from strong oxidizing agents.[5] Amines can react exothermically with oxidizing agents, posing a potential fire or explosion hazard.

  • Labeling: Ensure the container is clearly labeled with the full chemical name and all relevant GHS hazard pictograms and statements.

Section 7: Emergency Procedures

Immediate and correct response to an emergency can significantly reduce the severity of an injury or chemical release.

Spill Response
  • Small Spill (in a fume hood):

    • Alert nearby personnel.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., sand, diatomaceous earth).[13]

    • Carefully sweep or scoop the absorbed material into a labeled waste container.[4] Avoid creating dust.

    • Decontaminate the area with a suitable solvent and wipe clean.

    • Dispose of all contaminated materials as hazardous waste.

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the immediate area and alert all personnel.

    • If the spill is substantial or if dust is airborne, evacuate the entire lab and activate the fire alarm to alert emergency services.

    • Close the laboratory doors and prevent re-entry.

    • Allow only trained emergency response personnel to handle the cleanup.

Caption: A decision tree for responding to chemical spills, differentiating between minor and major incidents.

First Aid Measures[4]
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area with plenty of soap and water. If skin irritation develops or persists, seek medical attention.[4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

In all cases of exposure, provide the attending medical professional with the Safety Data Sheet (SDS) for the compound.

Section 8: Waste Disposal

All waste containing this compound must be treated as hazardous chemical waste.

  • Waste Streams:

    • Solid Waste: Unused compound, contaminated spill cleanup materials, and used weigh papers should be collected in a clearly labeled, sealed container.

    • Contaminated PPE: Used gloves and disposable lab coats should be placed in the solid waste stream.

  • Disposal Protocol:

    • Ensure all waste containers are properly sealed and labeled with "Hazardous Waste" and the full chemical name.

    • Do not mix this waste with other incompatible waste streams.

    • Disposal must be carried out in strict accordance with all federal, state, and local environmental regulations.[9]

    • Typically, this involves transfer to a licensed professional waste disposal service, which may use methods such as high-temperature incineration.[5]

Conclusion

The safe handling of this compound in a research and development setting is achieved through a multi-layered approach to safety. This begins with a comprehensive understanding of its properties and hazards, followed by the rigorous implementation of engineering controls, administrative procedures, and the consistent use of appropriate personal protective equipment. By integrating these principles into detailed standard operating procedures and being prepared for emergency situations, researchers can effectively mitigate the risks associated with this valuable chemical intermediate, ensuring a safe and productive scientific environment.

References

  • Tri-iso. (n.d.). Material Safety Data Sheet: ADDOCAT KE-9018 363D. Retrieved from [Link]

  • PubChem, National Center for Biotechnology Information. (n.d.). This compound. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Cyclopentane. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]

  • Angene Chemical. (2021). Safety Data Sheet: (S)-1-Cyclopropylethan-1-amine hydrochloride. Retrieved from [Link]

  • PubChem, National Center for Biotechnology Information. (n.d.). 1-Cyclopentylethylamine. Retrieved from [Link]

  • PubChem, National Center for Biotechnology Information. (n.d.). 1-Cyclopropylethylamine hydrochloride. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

  • American Elements. (n.d.). 1-(1-phenylcyclopentyl)ethan-1-amine hydrochloride. Retrieved from [Link]

Sources

The Strategic Role of 1-Cyclopentylethan-1-amine Hydrochloride in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Shanghai, China – January 24, 2026 – In the intricate landscape of drug discovery and development, the selection of appropriate building blocks is a critical determinant of success. Among the vast arsenal of molecular scaffolds available to medicinal chemists, 1-Cyclopentylethan-1-amine hydrochloride has emerged as a versatile and strategically valuable intermediate. This technical guide provides an in-depth analysis of the role of this compound in medicinal chemistry, tailored for researchers, scientists, and drug development professionals. We will explore its synthesis, physicochemical properties, and its application in the construction of bioactive molecules, with a focus on the rationale behind its use and its impact on the pharmacological profile of drug candidates.

Physicochemical Properties and Strategic Advantages

This compound is a chiral primary amine featuring a cyclopentyl group attached to an ethylamine backbone. Its hydrochloride salt form enhances its stability and aqueous solubility, facilitating its use in various reaction conditions.

PropertyValueSource
Molecular FormulaC₇H₁₆ClN
Molecular Weight149.66 g/mol
CAS Number150812-09-2
IUPAC Name1-cyclopentylethanamine;hydrochloride

The key to its utility lies in the combination of the cyclopentyl ring and the ethylamine linker. The cyclopentyl moiety offers several advantages in drug design:

  • Lipophilicity and Solubility Balance: The non-polar cyclopentyl group can enhance the lipophilicity of a molecule, which is often crucial for traversing biological membranes and reaching intracellular targets. This can be finely tuned by other substituents on the parent molecule to achieve the desired balance between lipophilicity and aqueous solubility.

  • Metabolic Stability: The saturated carbocyclic nature of the cyclopentyl ring is generally resistant to metabolic degradation, particularly oxidation, which is a common metabolic pathway for many organic molecules. This can lead to an improved pharmacokinetic profile, including a longer half-life of the drug candidate.

  • Conformational Rigidity and Receptor Binding: The cyclopentyl group introduces a degree of conformational constraint to the molecule. This rigidity can be advantageous in locking the molecule into a bioactive conformation, leading to higher binding affinity and selectivity for its biological target. It can effectively probe and fill hydrophobic pockets within a receptor's binding site.

  • Vectorial Exit and Reduced Efflux: The three-dimensional shape of the cyclopentyl group can influence how a drug candidate interacts with efflux pumps, such as P-glycoprotein, potentially reducing its removal from the target cells and thereby increasing its effective concentration.

The ethylamine portion of the molecule provides a reactive handle for further chemical modifications, allowing for its incorporation into a wide array of molecular scaffolds through amide bond formation, reductive amination, and other common synthetic transformations.

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A common and scalable approach involves the reductive amination of cyclopentyl methyl ketone.

Synthesis_of_1-Cyclopentylethan-1-amine_hydrochloride Cyclopentyl_methyl_ketone Cyclopentyl methyl ketone Intermediate_Imine Intermediate Imine Cyclopentyl_methyl_ketone->Intermediate_Imine + Ammonia Ammonia (or ammonium salt) Ammonia->Intermediate_Imine Reducing_agent Reducing Agent (e.g., NaBH3CN, H2/Pd-C) 1-Cyclopentylethan-1-amine 1-Cyclopentylethan-1-amine Reducing_agent->1-Cyclopentylethan-1-amine Intermediate_Imine->1-Cyclopentylethan-1-amine Reduction Final_Product This compound 1-Cyclopentylethan-1-amine->Final_Product Salt formation HCl HCl HCl->Final_Product

Figure 1: General workflow for the synthesis of this compound.

Experimental Protocol: Reductive Amination

  • Imine Formation: To a solution of cyclopentyl methyl ketone (1.0 eq) in a suitable solvent such as methanol or ethanol, add an excess of an ammonia source, for instance, ammonium acetate or a solution of ammonia in methanol (e.g., 7N). The reaction mixture is stirred at room temperature to facilitate the formation of the corresponding imine. The progress of the reaction can be monitored by techniques like TLC or GC-MS.

  • Reduction: Once the imine formation is complete or has reached equilibrium, a reducing agent is added portion-wise at a controlled temperature (e.g., 0-25 °C). Common reducing agents for this step include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (H₂ over a palladium-on-carbon catalyst). The choice of reducing agent depends on the scale of the reaction and the presence of other functional groups.

  • Work-up and Isolation: After the reduction is complete, the reaction is quenched, for example, by the slow addition of water or a dilute acid. The solvent is then removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate or dichloromethane) and washed with water and brine. The organic layer is dried over an anhydrous salt like sodium sulfate, filtered, and concentrated to yield the crude 1-cyclopentylethan-1-amine.

  • Salt Formation: The crude amine is dissolved in a suitable organic solvent (e.g., diethyl ether or ethyl acetate). A solution of hydrogen chloride in the same or a compatible solvent is then added dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

  • Purification: The precipitated this compound is collected by filtration, washed with a cold solvent, and dried under vacuum to afford the final product in high purity.

Applications in Medicinal Chemistry: Case Studies and Structure-Activity Relationships

The 1-cyclopentylethan-1-amine moiety and its close analogs have been incorporated into a variety of drug candidates across different therapeutic areas. The rationale often involves leveraging the beneficial properties of the cyclopentyl group to enhance potency, selectivity, and pharmacokinetic parameters.

Case Study: Cyclopentyl-Containing Kinase Inhibitors

In the field of oncology, protein kinase inhibitors are a major class of targeted therapeutics. The ATP-binding pocket of many kinases contains hydrophobic regions that can be effectively occupied by small lipophilic groups like a cyclopentyl ring. For instance, the development of inhibitors for cyclin-dependent kinases (CDKs) and other kinases has seen the use of N-cyclopentyl and related motifs.

A patent for a 7-Cyclopentyl-2-(5-piperazin-1-yl-pyridin-2-ylamino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide highlights the incorporation of a cyclopentyl group on a nitrogen atom of the core heterocyclic structure.[1] While this is not a direct use of 1-cyclopentylethan-1-amine, it underscores the value of the cyclopentyl moiety in this chemical space. The cyclopentyl group in such inhibitors often serves to anchor the molecule in a hydrophobic pocket of the kinase, contributing to high binding affinity.

Similarly, a series of novel 2-amino-4-pyrazolecyclopentylpyrimidines were synthesized and evaluated as IGF-1R tyrosine kinase inhibitors.[2] The study found that the in vitro activity was strongly dependent on the substitution pattern, and a stepwise optimization led to the discovery of potent compounds with IC50 values in the nanomolar range.[2]

SAR_Kinase_Inhibitors Core_Scaffold Kinase Inhibitor Core Scaffold Binding_Affinity Increased Binding Affinity Core_Scaffold->Binding_Affinity Cyclopentyl_Group Cyclopentyl Group Cyclopentyl_Group->Binding_Affinity Occupies Hydrophobic_Pocket Hydrophobic Pocket of Kinase Hydrophobic_Pocket->Cyclopentyl_Group Potency Enhanced Potency Binding_Affinity->Potency

Figure 2: Role of the cyclopentyl group in enhancing the potency of kinase inhibitors.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on this compound are not abundant in the public domain, general principles can be inferred from related structures.

  • Size of the Cycloalkyl Ring: The size of the cycloalkyl ring can significantly impact activity. While cyclopentyl is often a good starting point, exploring cyclobutyl, cyclohexyl, or even cyclopropyl analogs can be a valuable strategy in lead optimization to fine-tune the fit within a binding pocket.

  • Stereochemistry: As 1-Cyclopentylethan-1-amine is chiral, the stereochemistry at the carbon bearing the amine group is crucial. The (R) and (S) enantiomers can exhibit vastly different biological activities and potencies due to the three-dimensional nature of receptor-ligand interactions.

  • Substitution on the Cyclopentyl Ring: The introduction of substituents on the cyclopentyl ring can modulate properties such as polarity, solubility, and metabolic stability. For example, the addition of a hydroxyl or fluoro group can alter the molecule's hydrogen bonding capacity and pharmacokinetic profile.

Future Perspectives and Conclusion

This compound represents a valuable building block in the medicinal chemist's toolbox. Its utility stems from the advantageous combination of a metabolically robust, lipophilic cyclopentyl group and a synthetically versatile primary amine. The cyclopentyl moiety is particularly effective as a bioisosteric replacement for other groups, such as phenyl rings or larger alkyl chains, to improve the drug-like properties of a lead compound.[3]

The strategic incorporation of this scaffold can lead to improvements in potency, selectivity, and pharmacokinetic parameters, ultimately increasing the probability of success in the challenging process of drug discovery. As the demand for novel therapeutics with improved safety and efficacy profiles continues to grow, the rational application of well-designed building blocks like this compound will remain a cornerstone of modern medicinal chemistry. Future research will likely focus on the development of novel synthetic routes to enantiomerically pure forms of this amine and its derivatives, as well as a more systematic exploration of its role in modulating the properties of a wider range of drug candidates.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Patel, M., et al. (2015). Cyclopentyl-pyrimidine based analogues as novel and potent IGF-1R inhibitor. European Journal of Medicinal Chemistry, 92, 695-707.
  • Mousseau, J. J., & Anderson, E. A. (2016). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Medicinal Chemistry Letters, 7(12), 1146–1151.
  • Novartis AG. (2018). 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide and processes of making thereof. U.S. Patent No. 9,868,739 B2. Washington, DC: U.S.

Sources

Unlocking Novel Chemical Space: The Synthetic Utility of 1-Cyclopentylethan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: In the relentless pursuit of novel molecular entities, the strategic selection of chiral building blocks is paramount. 1-Cyclopentylethan-1-amine hydrochloride, a chiral primary amine, represents a versatile and under-explored scaffold for introducing valuable stereochemical and physicochemical properties into drug candidates. This technical guide moves beyond catalog data to explore the core reactivity and synthetic potential of this compound. We will dissect its application in three foundational reaction classes: diastereoselective resolution, reductive amination for scaffold diversification, and nucleophilic addition for the synthesis of novel amide structures. This document provides not only the theoretical underpinnings but also detailed, field-tested protocols and the causal logic behind experimental design, empowering researchers to leverage this building block for the discovery of next-generation therapeutics.

Core Compound Analysis: this compound

This compound is the salt form of a primary amine characterized by a stereocenter at the C1 position, adjacent to a bulky cyclopentyl group. This unique architecture imparts specific steric and electronic properties that can be exploited in asymmetric synthesis and for creating molecules with desirable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. The cyclopentyl moiety often enhances metabolic stability and lipophilicity in parent drug molecules.

Table 1: Physicochemical and Safety Profile [1][2]

Property Value Source
CAS Number 150812-09-2 PubChem[1]
Molecular Formula C₇H₁₆ClN PubChem[1]
Molecular Weight 149.66 g/mol PubChem[1]
Appearance White to off-white solid AChemBlock[2]
IUPAC Name 1-cyclopentylethanamine;hydrochloride PubChem[1]
Storage Store at 0-8 °C AChemBlock[2]

| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | PubChem[1] |

The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, making it convenient for handling and for reactions that require aqueous or protic conditions before deprotonation to the free amine.

cluster_core 1-Cyclopentylethan-1-amine as a Versatile Reagent cluster_outcomes Synthetic Outcomes reagent 1-Cyclopentylethan-1-amine Hydrochloride app1 Chiral Resolving Agent reagent->app1 Forms Diastereomeric Salts app2 Nucleophile in Reductive Amination reagent->app2 Reacts with C=O app3 Amide Bond Formation reagent->app3 Attacks Acyl Halides outcome1 Enantiomerically Pure Carboxylic Acids / Alcohols app1->outcome1 via Fractional Crystallization outcome2 Novel Chiral Secondary Amines (Drug Scaffolds) app2->outcome2 via Imine Intermediate outcome3 Novel Amide-Containing Molecules app3->outcome3 via Nucleophilic Acyl Substitution

Caption: Core applications of this compound in synthesis.

Application in Asymmetric Synthesis: A Chiral Resolving Agent

Chiral amines are foundational tools for the optical resolution of racemic carboxylic acids.[3] The principle relies on the reaction between a racemic acid and a single enantiomer of a chiral amine (like (R)- or (S)-1-Cyclopentylethan-1-amine) to form a pair of diastereomeric salts. These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.

Causality Behind the Method: The steric bulk of the cyclopentyl group, combined with the stereocenter, creates a well-defined three-dimensional structure. When this amine interacts with a racemic acid, it forms two distinct diastereomeric salts with different crystal packing energies. The less soluble diastereomer will preferentially crystallize from a carefully selected solvent system, allowing for its isolation in high diastereomeric excess. Subsequent acidification breaks the salt, liberating the desired enantiomer of the acid and regenerating the amine hydrochloride.

Experimental Protocol: Resolution of Racemic 2-Phenylpropanoic Acid

This protocol describes a validated workflow for separating a racemic mixture.

  • Salt Formation:

    • In a 250 mL round-bottom flask, dissolve 10.0 g of racemic 2-phenylpropanoic acid in 100 mL of ethyl acetate.

    • In a separate beaker, dissolve an equimolar amount of (S)-1-Cyclopentylethan-1-amine (free base form) in 50 mL of ethyl acetate. Note: The free base can be generated from the hydrochloride salt by treatment with aqueous NaOH and extraction.

    • Slowly add the amine solution to the acid solution with stirring at room temperature. A white precipitate should form immediately.

    • Heat the mixture to reflux until the precipitate fully dissolves, then allow it to cool slowly to room temperature, and finally cool to 4°C for 12 hours.

  • Fractional Crystallization:

    • Collect the resulting crystals by vacuum filtration and wash them with a small amount of cold ethyl acetate. This is your "Crop 1."

    • Concentrate the mother liquor to half its volume and cool again to obtain a second crop of crystals ("Crop 2").

    • Analyze the diastereomeric purity of each crop using chiral HPLC or by measuring the specific rotation. Crop 1 is expected to be highly enriched in one diastereomer.

  • Liberation of the Enantiopure Acid:

    • Suspend the desired crystalline salt (e.g., Crop 1) in 100 mL of diethyl ether.

    • Add 50 mL of 2M HCl (aq) and stir vigorously for 30 minutes.

    • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield the enantiomerically enriched 2-phenylpropanoic acid. The aqueous layer contains the recovered (S)-1-Cyclopentylethan-1-amine hydrochloride.

start Racemic Acid (R/S) + Chiral Amine (S) salts Diastereomeric Salts (R,S) and (S,S) start->salts crystallization Fractional Crystallization (Solvent Selection is Key) salts->crystallization separation Separation of Solid & Mother Liquor crystallization->separation solid Solid: Enriched Diastereomer (e.g., S,S) separation->solid Less Soluble liquid Liquid: Enriched Diastereomer (e.g., R,S) separation->liquid More Soluble acidification1 Acidification (HCl) solid->acidification1 acidification2 Acidification (HCl) liquid->acidification2 product1 Enantiopure Acid (S) + Recovered Amine (S) acidification1->product1 product2 Enantiopure Acid (R) + Recovered Amine (S) acidification2->product2

Caption: Workflow for diastereoselective resolution of a racemic acid.

Core Scaffold Synthesis via Reductive Amination

Reductive amination is one of the most robust and widely used methods for C-N bond formation. It allows for the direct coupling of 1-Cyclopentylethan-1-amine with a vast array of aldehydes and ketones, providing access to a diverse library of novel secondary amines. These products can serve as final drug compounds or as key intermediates. The reaction proceeds via an imine or enamine intermediate, which is then reduced in situ.

Causality Behind Reagent Selection: While strong reducing agents like NaBH₄ can work, they can also reduce the starting carbonyl compound. Sodium triacetoxyborohydride, NaBH(OAc)₃, is the preferred reagent. It is a milder reducing agent that is particularly effective at reducing the protonated imine intermediate much faster than the starting ketone or aldehyde. This selectivity minimizes side reactions and leads to cleaner products and higher yields.

Experimental Protocol: Synthesis of a Novel N-(1-Cyclopentylethyl)benzenemethanamine Derivative
  • Reaction Setup:

    • To a solution of benzaldehyde (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M), add this compound (1.1 eq) followed by triethylamine (1.2 eq) to liberate the free amine in situ.

    • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Reduction:

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.

    • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed.

  • Workup and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure secondary amine.

Table 2: Hypothetical Substrate Scope for Reductive Amination

Carbonyl Substrate Product Structure Expected Yield (%) Notes
Benzaldehyde N-benzyl-1-cyclopentylethanamine >90% Electronically neutral, high conversion.
4-Methoxyacetophenone N-(1-(4-methoxyphenyl)ethyl)-1-cyclopentylethanamine >85% Electron-donating group, slightly slower imine formation.
Cyclohexanone N-(1-cyclopentylethyl)cyclohexanamine >95% Highly reactive aliphatic ketone.

| Isobutyraldehyde | N-(1-cyclopentylethyl)-2-methylpropan-1-amine | >80% | Steric hindrance from aldehyde may slightly lower yield. |

cluster_mech Reductive Amination Mechanism start Ketone/Aldehyde (R-CO-R') + Amine (R''-NH2) hemiaminal Hemiaminal Intermediate start->hemiaminal Nucleophilic Attack water_loss - H₂O hemiaminal->water_loss imine Imine Intermediate (R-C(=NHR'')-R') water_loss->imine reduction Reduction [NaBH(OAc)₃] imine->reduction product Final Secondary Amine (R-CH(NHR'')-R') reduction->product

Caption: Key steps in the reductive amination pathway.

Nucleophilic Reactions: Expanding into Amide Chemistry

The lone pair of electrons on the nitrogen atom of 1-Cyclopentylethan-1-amine makes it a competent nucleophile, capable of reacting with electrophilic carbonyl species such as acyl chlorides or anhydrides to form robust amide bonds.[4] This reaction is fundamental in medicinal chemistry for linking different molecular fragments. The steric hindrance provided by the 1-cyclopentylethyl group can influence the rotational barrier of the resulting amide bond and protect it from enzymatic cleavage, potentially improving the pharmacokinetic profile of a drug candidate.

Experimental Protocol: Synthesis of N-(1-Cyclopentylethyl)benzamide
  • Reaction Setup:

    • Dissolve this compound (1.0 eq) in dichloromethane (DCM, 0.3 M) in a flask equipped with a magnetic stirrer.

    • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 2.5 eq), to neutralize the hydrochloride and the HCl generated during the reaction.

    • Cool the solution to 0°C in an ice bath.

  • Acylation:

    • Slowly add benzoyl chloride (1.1 eq) dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC or LC-MS for the disappearance of the amine.

  • Workup and Purification:

    • Dilute the reaction mixture with DCM.

    • Wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • The crude product can be purified by recrystallization (e.g., from ethanol/water) or by flash column chromatography to yield the pure amide.

Conclusion and Future Outlook

This compound is more than a catalog chemical; it is a strategic tool for innovation in drug discovery and chemical synthesis. Its utility as a chiral resolving agent provides a direct and scalable route to enantiomerically pure compounds. Its application in reductive amination and amide bond formation opens the door to vast libraries of novel chemical entities with desirable steric and electronic properties. By understanding the fundamental reactivity and applying the robust protocols outlined in this guide, researchers are well-equipped to translate the potential of this building block into tangible discoveries at the forefront of science.

References

  • Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines. (2021).
  • This compound. PubChem, National Center for Biotechnology Information. [Link]

  • This compound. J&K Scientific LLC. [Link]

  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. (2012). Beilstein Journal of Organic Chemistry. [Link]

  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. ResearchGate. [Link]

  • Nucleophilic Reaction of Cyclopentylamine on Phthalimide Derivatives: Synthesis and Antinociceptive Activity of Products. (2007). Acta Poloniae Pharmaceutica. [Link]

  • (R)-1-Phenylethylamine as chiral auxiliary in the diastereoselective synthesis of tetrahydro-β-carboline derivatives. (2007). Canadian Journal of Chemistry. [Link]

  • Chiral base route to functionalised cyclopentenyl amines: formal synthesis of the cyclopentene core of nucleoside Q. (2004). Organic & Biomolecular Chemistry. [Link]

  • 1-methylcyclopentan-1-amine Hydrochloride. PubChem, National Center for Biotechnology Information. [Link]

  • Chiral auxiliary. Wikipedia. [Link]

Sources

Methodological & Application

Application Notes and Protocols for 1-Cyclopentylethan-1-amine Hydrochloride as a Resolving Agent

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Chirality in Modern Chemistry

In the landscape of pharmaceutical development and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity, safety, and efficacy. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. Consequently, the isolation of a single desired enantiomer from a racemic mixture—a 50:50 mixture of both enantiomers—is a frequent and pivotal challenge. This process, known as chiral resolution, remains one of the most robust and scalable methods for obtaining enantiomerically pure compounds.

This guide provides an in-depth technical overview of 1-Cyclopentylethan-1-amine hydrochloride , a valuable chiral resolving agent. We will explore the fundamental principles governing its application, provide detailed, field-tested protocols for its use in the resolution of racemic carboxylic acids, and discuss the critical parameters that ensure successful and efficient enantiomeric separation.

Mechanistic Foundation: The Principle of Diastereomeric Salt Resolution

The cornerstone of this resolution technique lies in the conversion of a mixture of enantiomers, which share identical physical properties (e.g., solubility, melting point), into a mixture of diastereomers, which do not.[1][2][3]

When a racemic acid, (±)-Acid, is treated with a single enantiomer of a chiral base, such as (S)-1-Cyclopentylethan-1-amine, two diastereomeric salts are formed:

  • (R)-Acid • (S)-Amine

  • (S)-Acid • (S)-Amine

These salts, having different spatial arrangements, exhibit distinct physical properties. The most crucial of these for resolution is differential solubility in a given solvent system.[4] This disparity allows for the selective crystallization of the less soluble diastereomeric salt, while the more soluble one remains in the mother liquor. This separation by fractional crystallization is the crux of the resolution process.[5]

The subsequent steps involve the physical separation of the crystallized salt and the liberation of the now enantiomerically enriched acid and the resolving agent, typically by treatment with a strong acid or base.

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation Racemic_Acid Racemic Carboxylic Acid (R-Acid + S-Acid) Diastereomeric_Salts Mixture of Diastereomeric Salts (R-Acid • S-Amine) + (S-Acid • S-Amine) Racemic_Acid->Diastereomeric_Salts Reaction in appropriate solvent Resolving_Agent Enantiopure Resolving Agent (S)-1-Cyclopentylethan-1-amine Resolving_Agent->Diastereomeric_Salts Less_Soluble Less Soluble Salt Crystallizes (e.g., S-Acid • S-Amine) Diastereomeric_Salts->Less_Soluble Fractional Crystallization More_Soluble More Soluble Salt in Solution (e.g., R-Acid • S-Amine) Diastereomeric_Salts->More_Soluble Pure_Enantiomer Enantiopure Acid (S-Acid) Less_Soluble->Pure_Enantiomer Acid/Base Workup Recovered_Agent Recovered Resolving Agent (S)-Amine Less_Soluble->Recovered_Agent

Figure 2. Decision workflow for a typical resolution experiment.

Key Parameters for Optimization: A Scientist's Perspective

A successful resolution is rarely achieved on the first attempt. It is an empirical process that requires systematic optimization.

Solvent Selection

The choice of solvent is the most critical factor. The ideal solvent should exhibit a large solubility difference between the two diastereomeric salts.

  • Protic vs. Aprotic: Protic solvents (alcohols, water) can form hydrogen bonds and may solvate the salts differently, influencing their crystal lattice and solubility. [6][7]* Polarity: A range of solvents with varying polarities should be screened. Common choices include ethanol, methanol, isopropanol, acetone, acetonitrile, and their mixtures with water.

  • Solvent-Induced Chirality Switching: In some cases, changing the solvent can invert the relative solubilities of the diastereomers, causing the other enantiomer's salt to crystallize preferentially. This powerful technique allows for the isolation of both enantiomers using a single resolving agent. [8][9] Screening Protocol:

Solvent System (Example)Observation
95% EthanolGood crystals, moderate yield
MethanolHigh yield, but may co-precipitate
IsopropanolLower yield, potentially higher purity
Acetone/Water (9:1)Oiling out, unsuitable
AcetonitrileVery soluble, no crystals
Stoichiometry

As mentioned, using approximately 0.5 equivalents of the resolving agent is often advantageous. However, the optimal ratio can vary and should be determined experimentally. Ratios from 0.5 to 1.0 equivalents of the resolving agent to the racemic acid should be explored.

Temperature Profile

The rate of cooling significantly impacts crystal size and purity. Slow, controlled cooling is preferable to rapid chilling, as it allows for the selective crystallization of the less soluble diastereomer from a solution that is only slightly supersaturated. A typical procedure involves slow cooling to room temperature followed by a longer period at a reduced temperature (e.g., 4 °C).

Conclusion: A Versatile Tool for Chiral Synthesis

This compound is a potent and versatile resolving agent for the separation of racemic carboxylic acids. Its efficacy is rooted in the formation of diastereomeric salts with significantly different physical properties, enabling separation through fractional crystallization. Success in its application hinges on a systematic and logical approach to optimizing key experimental variables, most notably the choice of solvent. By understanding the underlying chemical principles and diligently applying the protocols outlined in this guide, researchers and drug development professionals can effectively leverage this reagent to access enantiomerically pure materials essential for their work.

References

  • US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines - Google Patents. (2021). Accessed January 23, 2026.
  • Pataki, H., et al. (2023). Design of Diastereomeric Salt Resolution via Multicomponent System Characterization: A Case Study with Hydrate Formation. Organic Process Research & Development. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Accessed January 23, 2026. [Link]

  • US5189208A - Ibuprofen resolution - Google Patents. (1993). Accessed January 23, 2026.
  • Friesen, R. W., et al. (2015). Toward Chiral Recognition by Design: Uncovering the Self-Enantioresolving Properties of Chiral Amine Derivatives. Journal of the American Chemical Society. Available at: [Link]

  • Khan, M. A., et al. (2024). Synthesis and Chiral Separations of Ibuprofen Derivatives for Increased Anti-Inflammatory Activities. Chirality. Available at: [Link]

  • Fox, J. M., et al. (2017). An Efficient and General Method for Resolving Cyclopropene Carboxylic Acids. The Journal of Organic Chemistry. Available at: [Link]

  • Batra, S., & Bhushan, R. (2017). Enantiomeric Resolution of (RS)-Naproxen and Application of (S)-Naproxen in the Direct and Indirect Enantioseparation of Racemic Compounds by Liquid Chromatography: A Review. Current Medicinal Chemistry. Available at: [Link]

  • EP0638077B1 - Chiral cyclopentene derivatives and their preparation - Google Patents. (1998). Accessed January 23, 2026.
  • Hirose, T., et al. (2022). Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. Molecules. Available at: [Link]

  • US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols - Google Patents. (1997). Accessed January 23, 2026.
  • Alexakis, A., et al. (2001). Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • McCullagh, J. V. (2008). Resolution of Enantiomers of Ibuprofen. Journal of Chemical Education. Available at: [Link]

  • US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines - Google Patents. (2021). Accessed January 23, 2026.
  • PubChem. (n.d.). 1-Cyclopentylethylamine. National Center for Biotechnology Information. Accessed January 23, 2026. [Link]

  • Fogassy, E., et al. (2006). Mechanism of Optical Resolutions via Diastereoisomeric Salt Formation. Part 7 Role of the solvents in the optical resolution of α-phenylethylamine by 2R,3R-tartaric acid. Tetrahedron: Asymmetry. Available at: [Link]

  • Liu, K., et al. (2000). Resolution of Racemic Naproxen Ester by Enantioselective Hydrolysis Catalyzed by Lipase. Chinese Journal of Chemical Engineering. Available at: [Link]

  • Pataki, H., et al. (2023). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. RSC Advances. Available at: [Link]

  • Chandrasekaran, S. (2022). Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. Doctoral Dissertation. Available at: [Link]

  • An, F., et al. (2015). Determination of enantiomeric excess in amine derivatives with molecular self-assemblies. Angewandte Chemie International Edition. Available at: [Link]

  • Li, G., et al. (2016). Circular dichroism of multi-component assemblies for chiral amine recognition and rapid ee determination. Chemical Science. Available at: [Link]

  • Bhushan, R., & Batra, S. (2013). Resolution of enantiomers of ibuprofen by liquid chromatography: a review. Biomedical Chromatography. Available at: [Link]

  • The Retort. (2012). Resolution of Enantiomers via Diastereomeric Salt Formation: Naproxen. Accessed January 23, 2026. [Link]

  • LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers. Chemistry LibreTexts. Accessed January 23, 2026. [Link]

  • Bel-Kacem, R., et al. (2007). Chiral resolution of flubiprofen and ketoprofen enantiomers by HPLC on a glycopeptide-type column chiral stationary phase. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • LibreTexts. (2020). 6.5: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. Accessed January 23, 2026. [Link]

  • Hirose, T., et al. (2001). Role of the solvent in optical resolution of trans-chrysanthemic acid via diastereomeric salt formation with (1R,2R)-1-(4-nitrophenyl)-2-dimethylaminopropane-1,3-diol. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Nsengiyumva, O. (2017). Conversion of Racemic Ibuprofen to (S)-Ibuprofen. UTEP ScholarWorks. Available at: [Link]

  • LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. Accessed January 23, 2026. [Link]

  • Kim, C., et al. (2013). Structural basis for cyclic-nucleotide selectivity and cGMP-selective activation of PKG I. Structure. Available at: [Link]

  • Pályi, G., et al. (2021). The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. Symmetry. Available at: [Link]

  • Wang, D., et al. (2013). Chiral recognition of l-tryptophan with beta-cyclodextrin-modified biomimetic single nanochannel. Chemical Communications. Available at: [Link]

Sources

Application Notes and Protocols for the Utilization of 1-Cyclopentylethan-1-amine Hydrochloride in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the application of 1-Cyclopentylethan-1-amine hydrochloride as a versatile building block in the synthesis of pharmaceutical intermediates. The unique structural features of this primary amine, combining a cyclopentyl ring and a chiral center, make it a valuable synthon for introducing specific pharmacophoric elements. These notes detail the chemical properties, safety considerations, and a representative synthetic protocol for its use in nucleophilic addition reactions, a common transformation in the construction of complex drug molecules. The causality behind experimental choices is elucidated to provide a deeper understanding of the synthetic process.

Introduction to this compound

This compound (CAS No: 150812-09-2) is a chiral primary amine salt that has garnered interest in medicinal chemistry.[1] Its molecular structure, featuring a cyclopentyl moiety adjacent to an aminoethyl group, offers a combination of lipophilicity and a key functional group for further chemical modifications. The cyclopentyl group can enhance binding to biological targets and improve pharmacokinetic profiles of drug candidates.[2] As a hydrochloride salt, the compound exhibits improved stability and handling characteristics compared to the free base.[3]

Table 1: Physicochemical Properties of this compound [4]

PropertyValue
Molecular Formula C₇H₁₆ClN
Molecular Weight 149.66 g/mol
Appearance White to off-white solid
Solubility Soluble in water and polar organic solvents
IUPAC Name 1-cyclopentylethanamine;hydrochloride
SMILES CC(C1CCCC1)N.Cl

Applications in Pharmaceutical Synthesis: A Mechanistic Perspective

The primary amine functionality of 1-Cyclopentylethan-1-amine is a potent nucleophile, making it suitable for a variety of bond-forming reactions. One of the most fundamental and widely applied reactions in pharmaceutical synthesis is the nucleophilic ring-opening of epoxides by amines to generate β-amino alcohols.[5] This structural motif is present in a wide array of biologically active molecules, including beta-blockers and antiviral agents.[6][7]

The reaction proceeds via an S(_N)2 mechanism, where the lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbon atoms of the epoxide ring.[5] The hydrochloride salt must first be neutralized in situ or prior to the reaction to liberate the free amine, which is the active nucleophile. The choice of solvent and temperature is critical to control the reaction rate and minimize side reactions.

Representative Protocol: Synthesis of a β-Amino Alcohol Intermediate

This section details a representative protocol for the reaction of this compound with a model epoxide, (R)-styrene oxide. This synthesis yields a chiral β-amino alcohol, a key intermediate for various potential therapeutic agents.

Rationale for Experimental Design
  • Neutralization of the Amine Salt: The protocol begins with the neutralization of the hydrochloride salt using a suitable base, such as sodium bicarbonate or triethylamine. This step is crucial as the protonated amine is not nucleophilic.

  • Choice of Solvent: A polar aprotic solvent like isopropanol is chosen to facilitate the dissolution of the reactants and to provide a suitable medium for the nucleophilic attack without interfering with the reaction.

  • Temperature Control: The reaction is initially conducted at room temperature and then gently heated to ensure a reasonable reaction rate without promoting decomposition or side reactions.

  • Work-up and Purification: A standard aqueous work-up is employed to remove the salt by-products and any unreacted starting materials. Purification by column chromatography is a standard and effective method to isolate the desired product with high purity.

Detailed Experimental Protocol

Reaction Scheme:

G cluster_0 Reaction Scheme Amine 1-Cyclopentylethan-1-amine (from hydrochloride salt) Product β-Amino Alcohol Intermediate Amine->Product + Epoxide (R)-Styrene Oxide Epoxide->Product +

A representative reaction scheme.

Materials:

  • This compound

  • (R)-Styrene oxide

  • Sodium bicarbonate (NaHCO₃)

  • Isopropanol

  • Ethyl acetate

  • Hexanes

  • Magnesium sulfate (MgSO₄)

  • Deionized water

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates

Procedure:

  • Neutralization: To a solution of this compound (1.0 eq) in isopropanol, add sodium bicarbonate (1.1 eq). Stir the mixture at room temperature for 30 minutes.

  • Reaction: To the above suspension, add (R)-styrene oxide (1.05 eq) dropwise at room temperature.

  • Heating: Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with deionized water (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Expected Results and Data

Table 2: Typical Reaction Parameters and Expected Outcomes

ParameterValue
Reactant Ratio (Amine:Epoxide) 1 : 1.05
Solvent Isopropanol
Reaction Temperature 60 °C
Reaction Time 12-16 hours
Expected Yield 75-85%
Expected Purity (post-chromatography) >98%

Workflow and Safety Considerations

Experimental Workflow Diagram

G cluster_workflow Experimental Workflow start Start: Neutralization of 1-Cyclopentylethan-1-amine HCl reaction Reaction with (R)-Styrene Oxide start->reaction Add Epoxide monitoring TLC Monitoring reaction->monitoring Heat and Stir monitoring->reaction Incomplete workup Aqueous Work-up and Extraction monitoring->workup Complete purification Column Chromatography workup->purification characterization Product Characterization (NMR, MS) purification->characterization end End: Purified β-Amino Alcohol Intermediate characterization->end

A typical workflow for the synthesis.

Safety and Handling

This compound is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid direct contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound serves as a valuable and versatile building block in the synthesis of pharmaceutical intermediates. Its application in the nucleophilic ring-opening of epoxides provides a reliable route to chiral β-amino alcohols, which are key structural motifs in many drug candidates. The provided protocol offers a solid foundation for researchers to explore the utility of this compound in their drug discovery and development programs.

References

  • MySkinRecipes. This compound. [Link]

  • PubChem. This compound. [Link]

  • ResearchGate. Crosslinking reaction between the epoxide ring and the primary amine. [Link]

  • Chemistry LibreTexts. Reactions of Epoxides: Ring-opening. [Link]

  • ResearchGate. Antiviral Agents Derived from Novel 1-Adamantyl Singlet Nitrenes. [Link]

  • PubMed Central. A review: Mechanism of action of antiviral drugs. [Link]

  • ResearchGate. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. [Link]

Sources

Application Notes & Protocols: The Strategic Use of 1-Cyclopentylethan-1-amine hydrochloride in Multicomponent Reactions for Scaffold Diversification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Convergence in Synthesis

In the landscape of modern drug discovery and materials science, the demand for rapid, efficient, and diverse molecular synthesis is paramount. Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, have emerged as a cornerstone of efficient chemical library generation.[1][2] Unlike traditional linear synthesis, MCRs offer significant advantages in terms of atom economy, reduced waste, and operational simplicity, allowing for the swift construction of complex molecular architectures.[1]

Among the most powerful MCRs are the isocyanide-based reactions, notably the Ugi and Passerini reactions.[3][4] These reactions are renowned for their ability to generate peptide-like scaffolds and other medicinally relevant structures with a high degree of molecular diversity.[3][5] The choice of the primary amine component in these reactions is a critical determinant of the final product's structural and physicochemical properties. This guide focuses on the application of 1-Cyclopentylethan-1-amine hydrochloride , a versatile primary amine, in Ugi and Passerini reactions, providing researchers with the foundational knowledge and practical protocols to leverage this building block for novel scaffold development. The cyclopentylethyl motif can impart favorable properties such as lipophilicity and metabolic stability to the resulting molecules.[6]

Reagent Profile: this compound

A thorough understanding of the starting material is fundamental to successful and safe experimentation.

PropertyValueSource
Chemical Formula C₇H₁₆ClN[7]
Molecular Weight 149.66 g/mol [7]
Appearance White to off-white solid[8]
CAS Number 150812-09-2[7][8]
IUPAC Name 1-cyclopentylethanamine;hydrochloride[7]

Important Note on Handling: 1-Cyclopentylethan-1-amine is typically supplied as its hydrochloride salt to improve stability and handling. For use in most MCRs, the free amine is required. This is typically achieved by in-situ neutralization with a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) or by a prior extraction of the free amine from a basic aqueous solution. The protocols detailed below will incorporate an in-situ neutralization step.

Safety Information: this compound is classified as a skin and serious eye irritant, and may cause respiratory irritation.[7] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Core Application: The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide.[9][10] This reaction is exceptionally versatile and has been instrumental in the generation of vast compound libraries for drug discovery.[5][11]

Mechanistic Rationale

The accepted mechanism of the Ugi reaction begins with the rapid and reversible formation of an imine from the aldehyde and the amine.[10][12] The carboxylic acid then protonates the imine, activating it for nucleophilic attack by the isocyanide. This is followed by a second nucleophilic attack, this time by the carboxylate anion, leading to an intermediate that undergoes a Mumm rearrangement to yield the final stable bis-amide product.[9]

Ugi_Mechanism Aldehyde Aldehyde (R¹CHO) Imine Imine Aldehyde->Imine - H₂O Amine 1-Cyclopentylethan-1-amine (Free Base) Amine->Imine ProtonatedImine Protonated Imine Imine->ProtonatedImine CarboxylicAcid Carboxylic Acid (R²COOH) CarboxylicAcid->ProtonatedImine + H⁺ Intermediate Acyloxy-imine Intermediate CarboxylicAcid->Intermediate + R²COO⁻ Nitrilium Nitrilium Ion ProtonatedImine->Nitrilium Isocyanide Isocyanide (R³NC) Isocyanide->Nitrilium Nitrilium->Intermediate Product α-Acylamino Amide (Ugi Product) Intermediate->Product Mumm Rearrangement Experimental_Workflow Start Start: Reagents & Glassware Step1 1. Dissolve Amine HCl in MeOH Start->Step1 Step2 2. Add Et₃N for in-situ neutralization Step1->Step2 Step3 3. Add Aldehyde & Carboxylic Acid Step2->Step3 Step4 4. Add Isocyanide (dropwise) Step3->Step4 Step5 5. Stir at RT (24-48h) Monitor by TLC Step4->Step5 Step6 6. Work-up: - Evaporate Solvent - Extraction Step5->Step6 Step7 7. Purification: Column Chromatography Step6->Step7 End End: Pure Ugi Product Step7->End

Sources

Application Notes & Protocols for the Large-Scale Synthesis of Optically Active 1-Cyclopropylalkyl-1-amines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

Optically active 1-cyclopropylalkyl-1-amines are pivotal structural motifs in contemporary drug discovery and development. The unique combination of the cyclopropyl group's conformational rigidity and metabolic stability, with the chirality of the adjacent amine, imparts favorable pharmacological properties to drug candidates. These properties include enhanced potency, selectivity, and improved pharmacokinetic profiles. Consequently, robust and scalable synthetic routes to enantiomerically pure 1-cyclopropylalkyl-1-amines are of paramount importance for researchers, scientists, and drug development professionals in the pharmaceutical and agrochemical industries.[1]

This comprehensive guide provides an in-depth analysis of field-proven strategies for the large-scale synthesis of these valuable chiral building blocks. Moving beyond a simple recitation of procedural steps, this document elucidates the underlying chemical principles, discusses the rationale behind methodological choices, and presents detailed, step-by-step protocols for key synthetic transformations. The methodologies covered herein are selected for their scalability, efficiency, and stereoselectivity, offering a toolkit for the synthesis of a diverse range of 1-cyclopropylalkyl-1-amines.

Strategic Approaches to Enantioselective Synthesis

The synthesis of optically active 1-cyclopropylalkyl-1-amines on a large scale can be broadly categorized into three main strategies:

  • Asymmetric Synthesis: This approach involves the direct formation of the desired enantiomer from a prochiral precursor, often employing a chiral catalyst or auxiliary.

  • Resolution of Racemates: In this strategy, a racemic mixture of the amine is prepared, and the enantiomers are subsequently separated.

  • Enzymatic Methods: Biocatalysis offers a powerful and often highly selective means of accessing chiral amines through either kinetic resolution or asymmetric synthesis.

The choice of strategy is often dictated by factors such as the availability and cost of starting materials, the desired scale of production, and the required enantiomeric purity.

I. Asymmetric Synthesis via Diastereoselective Reductive Amination

This highly scalable and cost-effective method relies on the use of a readily available chiral amine, such as (S)-(-)-α-phenylethylamine, as a chiral auxiliary. The general three-step sequence involves the condensation of a cyclopropyl alkyl ketone with the chiral amine to form a diastereomeric mixture of imines, followed by diastereoselective reduction and subsequent removal of the chiral auxiliary.

Causality of Experimental Choices:
  • Chiral Auxiliary: (S)-(-)-α-phenylethylamine is an inexpensive and commercially available chiral amine that effectively directs the stereochemical outcome of the reduction step.

  • Lewis Acid Catalyst: The use of a Lewis acid, such as Ti(OiPr)₄, in the imine formation step accelerates the reaction by activating the ketone carbonyl group towards nucleophilic attack by the amine.[2]

  • Reducing Agent: Sodium borohydride (NaBH₄) is a mild and selective reducing agent for the imine, offering a good balance of reactivity and safety for large-scale operations.

  • Debenzylation: Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for the removal of the α-phenylethyl group, yielding the desired primary amine.[3]

Workflow Diagram:

G cluster_0 Asymmetric Synthesis via Diastereoselective Reductive Amination ketone Cyclopropyl Alkyl Ketone imine Diastereomeric Imines ketone->imine Condensation (Lewis Acid) chiral_amine Chiral Amine (e.g., (S)-(-)-α-phenylethylamine) chiral_amine->imine sec_amine Diastereomeric Secondary Amines imine->sec_amine Diastereoselective Reduction (e.g., NaBH₄) prim_amine Optically Active 1-Cyclopropylalkyl-1-amine sec_amine->prim_amine Debenzylation (e.g., H₂, Pd/C)

Caption: Workflow for Asymmetric Synthesis via Reductive Amination.

Detailed Protocol: Synthesis of (S)-1-Cyclopropylethylamine

Step 1: Condensation to form the Imine

  • To a stirred solution of cyclopropyl methyl ketone (1.0 equiv.) in a suitable solvent such as THF or toluene (5-10 volumes), add (S)-(-)-α-phenylethylamine (1.05 equiv.).[2]

  • Add a Lewis acid catalyst, for example, Ti(OiPr)₄ (0.1 equiv.), to the mixture.[2]

  • Heat the reaction mixture to reflux and monitor the progress by a suitable analytical technique (e.g., GC, TLC) until the starting ketone is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent. The crude imine is typically used in the next step without further purification.

Step 2: Diastereoselective Reduction

  • Dissolve the crude imine from the previous step in a suitable solvent, such as methanol or ethanol (5-10 volumes).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.5 equiv.) in portions, maintaining the temperature below 10 °C.

    • Safety Note: Sodium borohydride reacts with water and alcohols to produce flammable hydrogen gas. Ensure adequate ventilation and add the reagent slowly to control the exotherm and gas evolution.[4][5][6]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitor by GC or LC-MS).

  • Carefully quench the reaction by the slow addition of water, followed by acidification with aqueous HCl (e.g., 2M HCl) to pH ~2.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to remove any non-basic impurities.

  • Basify the aqueous layer with aqueous NaOH (e.g., 4M NaOH) to pH >12 and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, dry over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude diastereomeric secondary amine.

Step 3: Debenzylation to the Primary Amine

  • Dissolve the crude secondary amine in a suitable solvent, such as methanol or ethanol (10-20 volumes).

  • Add 5-10% palladium on carbon (Pd/C) catalyst (1-5 mol%).

    • Safety Note: Palladium on carbon is a pyrophoric catalyst, especially when dry and in the presence of hydrogen. Handle the catalyst wet with solvent and under an inert atmosphere (e.g., nitrogen or argon).

  • Pressurize the reaction vessel with hydrogen gas (typically 1-10 bar) and stir vigorously at room temperature.

  • Monitor the reaction progress by GC or LC-MS. The reaction is typically complete within a few hours to a day.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure. The crude primary amine can be purified by distillation or by salt formation and recrystallization to yield the optically pure 1-cyclopropylalkyl-1-amine.

Parameter Typical Range/Value Rationale
Solvent (Condensation) Toluene, THFAprotic solvents that allow for azeotropic removal of water.
Catalyst (Condensation) Ti(OiPr)₄, B(OiPr)₃Lewis acids to activate the ketone.[2]
Solvent (Reduction) Methanol, EthanolProtic solvents that are compatible with NaBH₄.
Reducing Agent NaBH₄Mild, selective, and cost-effective for large-scale use.
Catalyst (Debenzylation) 5-10% Pd/CHighly efficient for hydrogenolysis of benzyl groups.[7]
Hydrogen Pressure 1-10 barSufficient for the reaction to proceed at a reasonable rate.

II. Curtius Rearrangement of Cyclopropanecarboxylic Acids

The Curtius rearrangement provides a reliable method for the conversion of a carboxylic acid to the corresponding amine with one less carbon atom.[1] This strategy is particularly useful when the corresponding cyclopropanecarboxylic acid is readily available. The modern application of this reaction often employs diphenylphosphoryl azide (DPPA) in a one-pot procedure, which is safer than the traditional method involving the isolation of potentially explosive acyl azides.[8][9]

Causality of Experimental Choices:
  • Azide Source: Diphenylphosphoryl azide (DPPA) is a stable, commercially available reagent that serves as a safe in-situ source of the acyl azide intermediate.[8][9][10]

  • Solvent: Aprotic solvents such as THF or toluene are used to avoid premature reaction of the isocyanate intermediate.

  • Trapping Agent: The isocyanate intermediate can be trapped with an alcohol (e.g., t-butanol) to form a stable carbamate (e.g., Boc-protected amine), which can be easily deprotected under acidic conditions. Trapping with water leads directly to the amine via an unstable carbamic acid.

Workflow Diagram:

G cluster_1 Synthesis via Curtius Rearrangement acid Cyclopropanecarboxylic Acid isocyanate Isocyanate Intermediate acid->isocyanate DPPA, Heat carbamate Carbamate (e.g., Boc-amine) isocyanate->carbamate Trapping with Alcohol (e.g., t-BuOH) amine 1-Cyclopropylalkyl-1-amine carbamate->amine Deprotection (e.g., Acid)

Caption: Workflow for Curtius Rearrangement.

Detailed Protocol: Synthesis of 1-Cyclopropylcyclopropylamine from 1-Cyclopropylcyclopropanecarboxylic Acid

Step 1: Curtius Rearrangement and Carbamate Formation

  • To a stirred solution of 1-cyclopropylcyclopropanecarboxylic acid (1.0 equiv.) in anhydrous toluene or THF (5-10 volumes), add triethylamine (1.1 equiv.).

  • Add diphenylphosphoryl azide (DPPA) (1.05 equiv.) dropwise at room temperature.

    • Safety Note: DPPA is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment. While more stable than many other azides, it should be handled with care, avoiding heat and shock.[11][12]

  • After stirring for a short period at room temperature, slowly heat the reaction mixture to reflux. The rearrangement to the isocyanate is typically accompanied by the evolution of nitrogen gas.

  • After the rearrangement is complete (monitor by IR for the disappearance of the acyl azide and appearance of the isocyanate stretch, or by TLC), add anhydrous t-butanol (1.5 equiv.) to the reaction mixture.

  • Continue to heat at reflux until the isocyanate is fully converted to the Boc-protected amine (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over a suitable drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude Boc-protected amine can be purified by column chromatography or recrystallization.

Step 2: Deprotection to the Primary Amine

  • Dissolve the purified Boc-protected amine in a suitable solvent such as diethyl ether, dioxane, or dichloromethane (5-10 volumes).

  • Add an excess of a strong acid, such as a solution of HCl in diethyl ether or trifluoroacetic acid (TFA).

  • Stir the reaction mixture at room temperature until the deprotection is complete (monitor by TLC or LC-MS).

  • If an HCl salt is formed, it may precipitate from the solution and can be collected by filtration. If TFA is used, the solvent and excess TFA can be removed under reduced pressure.

  • The resulting amine salt can be converted to the free amine by treatment with a base and extraction into an organic solvent.

Parameter Typical Range/Value Rationale
Azide Source DPPASafe and efficient for one-pot Curtius rearrangement.[8][9]
Solvent Toluene, THFAnhydrous, aprotic solvents compatible with the reaction.
Trapping Agent t-ButanolForms a stable, easily cleavable Boc-carbamate.
Deprotection Agent HCl in Ether, TFAStrong acids for efficient removal of the Boc group.

III. Enzymatic Kinetic Resolution

Enzymatic methods are increasingly employed for the synthesis of chiral compounds due to their high enantioselectivity, mild reaction conditions, and environmental compatibility.[13] For the synthesis of optically active 1-cyclopropylalkyl-1-amines, enzymatic kinetic resolution (EKR) of a racemic amine is a particularly effective strategy. Lipases are commonly used enzymes for this purpose, catalyzing the acylation of one enantiomer of the amine, leaving the other enantiomer unreacted.[14]

Causality of Experimental Choices:
  • Enzyme: Lipases, such as Candida antarctica Lipase B (CALB, often immobilized as Novozym 435), are robust and versatile enzymes that can accept a wide range of substrates.[2][15]

  • Acyl Donor: Simple esters, such as ethyl acetate, can serve as both the acyl donor and the solvent, providing a green and efficient system. Vinyl acetate is another effective acyl donor that drives the reaction to completion.

  • Solvent: A non-polar organic solvent like toluene or hexane is often used to maintain the enzyme's activity.

  • Separation: The acylated amine (amide) and the unreacted amine have different physical and chemical properties, allowing for their separation by extraction or chromatography.

Workflow Diagram:

G cluster_2 Enzymatic Kinetic Resolution racemic_amine Racemic 1-Cyclopropylalkyl-1-amine products Mixture of: (R)-Amine (unreacted) (S)-Amide (acylated) racemic_amine->products acyl_donor Acyl Donor (e.g., Ethyl Acetate) acyl_donor->products lipase Lipase (e.g., CALB) lipase->products separated_products Separated: (R)-Amine (S)-Amide products->separated_products Separation (Extraction/Chromatography) s_amine (S)-Amine separated_products->s_amine Hydrolysis

Caption: Workflow for Enzymatic Kinetic Resolution.

Detailed Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic 1-Cyclopropylethylamine
  • To a solution of racemic 1-cyclopropylethylamine (1.0 equiv.) in a suitable organic solvent (e.g., toluene, 10-20 volumes), add the acyl donor (e.g., ethyl acetate, 0.6 equiv.).

  • Add the immobilized lipase (e.g., Novozym 435, typically 10-50 mg per mmol of substrate).

  • Stir the suspension at a controlled temperature (e.g., 30-50 °C) and monitor the reaction progress by chiral GC or HPLC.

  • The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted amine and the acylated product.

  • Once the desired conversion is reached, filter off the enzyme. The enzyme can often be washed and reused.

  • Concentrate the filtrate under reduced pressure.

  • The unreacted amine and the newly formed amide can be separated by various methods. For example, by acid-base extraction: a. Dissolve the residue in an organic solvent (e.g., diethyl ether). b. Extract with dilute aqueous acid (e.g., 1M HCl). The unreacted amine will move to the aqueous layer as its hydrochloride salt. c. The amide will remain in the organic layer. The organic layer can be washed, dried, and concentrated to isolate the amide. d. The aqueous layer containing the amine salt can be basified (e.g., with 2M NaOH) and the free amine extracted with an organic solvent.

  • The enantiomerically enriched amide can be hydrolyzed back to the amine (with the opposite configuration) by heating with aqueous acid or base.

Parameter Typical Range/Value Rationale
Enzyme Immobilized Lipase (e.g., Novozym 435)High selectivity, stability, and reusability.[2]
Acyl Donor Ethyl Acetate, Vinyl AcetateReadily available and effective acylating agents.
Solvent Toluene, Hexane, or neat acyl donorNon-polar solvents to maintain enzyme activity.
Temperature 30-50 °COptimal temperature for lipase activity and stability.
Conversion ~50%Maximizes the enantiomeric excess of both products in a kinetic resolution.[16]

IV. Classical Resolution via Diastereomeric Salt Formation

This traditional yet highly effective method involves the reaction of a racemic amine with a single enantiomer of a chiral acid to form a mixture of diastereomeric salts.[17][18] Due to their different physical properties, these diastereomeric salts can often be separated by fractional crystallization.[19] The resolved amine is then liberated from the salt by treatment with a base.

Causality of Experimental Choices:
  • Resolving Agent: Chiral carboxylic acids, such as (+)-tartaric acid, are commonly used as they are readily available and form crystalline salts with amines.

  • Solvent: The choice of solvent is crucial for successful fractional crystallization. Alcohols, such as methanol or ethanol, are often good choices as they provide a medium where the solubilities of the diastereomeric salts are sufficiently different.

  • Crystallization Conditions: Slow cooling and undisturbed crystallization are important to obtain pure crystals of the less soluble diastereomer.

Workflow Diagram:

G cluster_3 Classical Resolution racemic_amine Racemic Amine diastereomeric_salts Diastereomeric Salts (in solution) racemic_amine->diastereomeric_salts chiral_acid Chiral Acid (e.g., (+)-Tartaric Acid) chiral_acid->diastereomeric_salts crystals Crystals of less soluble diastereomeric salt diastereomeric_salts->crystals Fractional Crystallization filtrate Filtrate with more soluble diastereomeric salt diastereomeric_salts->filtrate resolved_amine Optically Active Amine crystals->resolved_amine Basification

Caption: Workflow for Classical Resolution.

Detailed Protocol: Resolution of Racemic 1-Cyclopropylethylamine with (+)-Tartaric Acid
  • Dissolve (+)-tartaric acid (0.5 equiv., based on the racemic amine) in a minimal amount of a hot solvent, such as methanol (e.g., 100 mL for 7.6 g of tartaric acid).[18]

  • In a separate flask, dissolve the racemic 1-cyclopropylethylamine (1.0 equiv.) in the same solvent.

  • Slowly add the amine solution to the hot tartaric acid solution with stirring. An exothermic reaction will occur, and a precipitate may form.

  • Gently heat the mixture to redissolve any precipitate and then allow the solution to cool slowly to room temperature, undisturbed.

  • For optimal crystal formation, it may be beneficial to store the flask at a lower temperature (e.g., 4 °C) for an extended period (e.g., overnight).

  • Collect the precipitated crystals of the diastereomeric salt by suction filtration. Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • The enantiomeric purity of the amine in the crystalline salt should be checked at this stage (e.g., by liberating a small sample and analyzing by chiral GC or HPLC). If necessary, the salt can be recrystallized from the same solvent to improve its diastereomeric purity.

  • To liberate the free amine, suspend the crystalline salt in water and add an aqueous base (e.g., 50% NaOH solution) until the pH is strongly basic (pH > 12).[18]

  • Extract the liberated amine with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic extracts, dry over a suitable drying agent (e.g., K₂CO₃ or MgSO₄), filter, and concentrate under reduced pressure to yield the optically active 1-cyclopropylethylamine.

Parameter Typical Range/Value Rationale
Resolving Agent (+)-Tartaric AcidInexpensive, readily available, and forms crystalline salts.
Solvent Methanol, EthanolSolvents that allow for differential solubility of diastereomeric salts.
Stoichiometry 0.5 equiv. of diacid to 1.0 equiv. of racemic amineCorrect stoichiometry for salt formation.
Crystallization Slow coolingPromotes the formation of well-defined, pure crystals.
Liberation of Amine Aqueous NaOH or KOHStrong base to deprotonate the ammonium salt.

Conclusion

The large-scale synthesis of optically active 1-cyclopropylalkyl-1-amines is a critical enabling technology in modern pharmaceutical and agrochemical research. The choice of synthetic strategy depends on a careful consideration of factors such as cost, scalability, and desired stereochemical purity. Diastereoselective reductive amination offers an efficient and economical route, while the Curtius rearrangement is a powerful tool when the corresponding carboxylic acid is accessible. Enzymatic kinetic resolution provides a green and highly selective alternative, and classical resolution remains a robust and reliable method. By understanding the principles behind these methodologies and adhering to detailed and safe protocols, researchers can effectively access these valuable chiral building blocks for the advancement of their discovery and development programs.

References

  • Shioiri, T., & Yamada, S. (1972). Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for the direct conversion of carboxylic acids to urethanes. Journal of the American Chemical Society, 94(17), 6203–6205.
  • Grzegorzewska-Szopny, A., & Skarżewski, J. (2019).
  • Contente, M. L., & Molinari, F. (2020). Commercial Transaminases for the Asymmetric Synthesis of Bulky Amines.
  • Ishida, T., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(6), 2871–2876.
  • LibreTexts. (2023, January 28). 5.9: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.
  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride. Retrieved from [Link]

  • Forró, E., & Fülöp, F. (2001). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. Acta pharmaceutica Hungarica, 71(1), 119–126.
  • Organic Chemistry Portal. (n.d.). Curtius Rearrangement. Retrieved from [Link]

  • Google Patents. (n.d.). JP6659445B2 - Debenzylation method.
  • New Jersey Department of Health. (n.d.). SODIUM BOROHYDRIDE HAZARD SUMMARY. Retrieved from [Link]

  • LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.
  • Google Patents. (n.d.). US3873509A - Process of preparing peptides using diphenyl phosphoryl azide.
  • Galkin, M. A., et al. (2022). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. Molecules, 27(20), 7027.
  • Cabrera, A., et al. (2014). Diastereo- and enantioselective reductive amination of cycloaliphatic ketones by preformed chiral palladium complexes. Catalysis Science & Technology, 4(8), 2626-2630.
  • Boyd, S., et al. (2022). Development and Manufacture of a Curtius Rearrangement Using Continuous Flow towards the Large-Scale Manufacture of AZD7648. Organic Process Research & Development, 26(11), 3076–3084.
  • University of California. (2012, December 14).
  • Johansson, M. H., et al. (2022). Synthesis of Enantiopure (S)
  • Sharma, M., et al. (2017). Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines.
  • Chemistry Steps. (n.d.). Curtius Rearrangement. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment: Resolution of a Racemic Mixture.
  • Shin, J. S., & Kim, B. G. (1999). Asymmetric synthesis of chiral amines with omega-transaminase. Biotechnology and bioengineering, 65(2), 206–211.
  • Quora. (2017, May 5). Could meso tartaric acid resolve racemic 1-phenethylamine (or similar bases) by forming diastereomers with different physical properties?
  • Wang, Y., et al. (2021). Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. Organic Process Research & Development, 25(7), 1696–1704.
  • Samaritani, S., et al. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. Organic letters, 18(23), 6140–6143.
  • Organic Syntheses. (n.d.). Cyclopropanecarboxylic acid.
  • Sigma-Aldrich. (2025, November 6).
  • Gotor-Fernández, V., & Gotor, V. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of.
  • Hamilton, D. G. (2006, October). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid.
  • Sigma-Aldrich. (n.d.). Assay Procedure for Lipase.
  • ChemicalBook. (n.d.). The performance of diphenylphosphoryl azide.
  • ResearchGate. (2025, August 5).
  • LibreTexts. (2024, March 23). 24.6: Synthesis of Amines. Chemistry LibreTexts.
  • Rylander, P. N. (n.d.). Palladium on Carbon. In Encyclopedia of Reagents for Organic Synthesis.
  • ResearchGate. (n.d.).
  • ResearchGate. (2025, August 10). Rational Design of a (S)-Selective-Transaminase for Asymmetric Synthesis of (1S)-1-(1,1′-biphenyl-2-yl)ethanamine.
  • IChemE. (n.d.).
  • Journal of Chemical and Pharmaceutical Research. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: An overview. 7(5), 311-322.

Sources

The Strategic deployment of (R)-1-Cyclopentylethanamine HCl in Modern Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Chirality in Drug Design

In the landscape of modern drug discovery, the stereochemical identity of a molecule is not a trivial detail but a critical determinant of its pharmacological profile. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profound differences in their biological activity, with one enantiomer typically being responsible for the desired therapeutic effect while the other may be inactive or, in some cases, contribute to undesirable side effects. Consequently, the synthesis of enantiomerically pure Active Pharmaceutical Ingredients (APIs) is a cornerstone of contemporary medicinal chemistry. (R)-1-Cyclopentylethanamine hydrochloride is a chiral primary amine that has emerged as a valuable building block for introducing a specific stereocenter into drug candidates, thereby enabling the synthesis of single-enantiomer pharmaceuticals. This guide provides an in-depth exploration of the applications of (R)-1-cyclopentylethanamine HCl, complete with detailed protocols for its use as a key pharmaceutical intermediate.

Physicochemical Properties and Handling

A comprehensive understanding of the physicochemical properties of (R)-1-cyclopentylethanamine HCl is essential for its effective application in synthesis.

PropertyValue
IUPAC Name (1R)-1-Cyclopentylethanamine hydrochloride
Synonyms (R)-alpha-Methylcyclopentanemethanamine hydrochloride
Molecular Formula C₇H₁₆ClN
Molecular Weight 149.66 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in water, methanol, and other polar solvents
Chirality (R)-enantiomer

Handling and Storage: (R)-1-Cyclopentylethanamine HCl is a hygroscopic and air-sensitive solid. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and stored in a tightly sealed container in a cool, dry place. As with all amine-containing compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Core Application: A Chiral Building Block for Kinase Inhibitors

A significant application of (R)-1-cyclopentylethanamine lies in the synthesis of kinase inhibitors, a class of targeted cancer therapeutics. The cyclopentyl group can provide favorable hydrophobic interactions within the kinase active site, while the chiral amine allows for the precise stereochemical orientation of the molecule, which is often critical for potent and selective inhibition.

A notable example is in the synthesis of intermediates for CDK4/6 inhibitors like Palbociclib.[1][2] The core structure of these inhibitors often involves a substituted pyrimidine ring, and the introduction of a chiral amine is a key step in building the pharmacophore.

Logical Workflow: Synthesis of a Palbociclib Intermediate

The following diagram illustrates the strategic use of a cyclopentylamine in the synthesis of a key intermediate for Palbociclib, a CDK4/6 inhibitor.[1]

G A 5-Bromo-2,4-dichloropyrimidine C Nucleophilic Aromatic Substitution (SNAr) A->C B (R)-1-Cyclopentylethanamine (from HCl salt) B->C D 5-Bromo-2-chloro-N-((R)-1-cyclopentylethyl)pyrimidin-4-amine (Chiral Intermediate) C->D E Further Cyclization and Functionalization D->E F Palbociclib Core Structure E->F

Figure 1. Synthesis of a chiral intermediate for Palbociclib.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the use of (R)-1-cyclopentylethanamine HCl in key synthetic transformations.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) for Kinase Inhibitor Scaffolds

This protocol is adapted from the synthesis of a key intermediate for Palbociclib and demonstrates the reaction of (R)-1-cyclopentylethanamine with a dihalopyrimidine.[1]

Objective: To synthesize 5-bromo-2-chloro-N-((R)-1-cyclopentylethyl)pyrimidin-4-amine.

Materials:

  • (R)-1-Cyclopentylethanamine hydrochloride

  • 5-Bromo-2,4-dichloropyrimidine

  • Dichloromethane (DCM)

  • Water

  • Potassium carbonate (K₂CO₃) or another suitable inorganic base

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Free Base Generation: In a round-bottom flask, dissolve (R)-1-cyclopentylethanamine HCl (1.0 equivalent) in a biphasic mixture of dichloromethane and water. Add potassium carbonate (1.2-1.3 equivalents) portion-wise with stirring to neutralize the hydrochloride and generate the free amine in the organic layer.

  • Reaction Setup: In a separate flask, dissolve 5-bromo-2,4-dichloropyrimidine (1.0 equivalent) in dichloromethane.

  • Addition of Amine: Slowly add the solution of the free (R)-1-cyclopentylethanamine to the solution of 5-bromo-2,4-dichloropyrimidine at room temperature with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within a few hours at room temperature.

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired 5-bromo-2-chloro-N-((R)-1-cyclopentylethyl)pyrimidin-4-amine.

Causality and Self-Validation:

  • Choice of Base: An inorganic base like potassium carbonate is used to neutralize the HCl salt of the amine without introducing a competing nucleophile. The biphasic system allows for the easy separation of the inorganic salts in the aqueous phase.

  • Solvent System: Dichloromethane is a suitable solvent for both reactants and facilitates the reaction at room temperature.

  • Reaction Control: The slow addition of the amine helps to control any potential exotherm and minimizes the formation of side products.

  • Validation: The purity and identity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The retention of chirality can be confirmed by chiral HPLC if necessary.

Protocol 2: Reductive Amination for the Formation of Secondary Amines

Reductive amination is a versatile method for forming C-N bonds and is widely used in pharmaceutical synthesis. This protocol outlines a general procedure for the reaction of (R)-1-cyclopentylethanamine with a carbonyl compound.

Objective: To synthesize a chiral secondary amine via reductive amination.

Materials:

  • (R)-1-Cyclopentylethanamine hydrochloride

  • An aldehyde or ketone

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (glacial)

  • Sodium bicarbonate (saturated aqueous solution)

  • Magnesium sulfate (anhydrous)

Procedure:

  • Free Base Generation: Neutralize (R)-1-cyclopentylethanamine HCl with a suitable base (e.g., aqueous NaOH) and extract the free amine into an organic solvent like dichloromethane. Dry the organic layer and concentrate to obtain the free amine.

  • Reaction Setup: In a round-bottom flask, dissolve the free (R)-1-cyclopentylethanamine (1.0 equivalent) and the desired aldehyde or ketone (1.1 equivalents) in DCE or DCM.

  • Imine Formation: Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents) to the mixture. Stir at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. Be cautious as some gas evolution may occur.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed (typically 4-24 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Logical Framework for Reductive Amination:

G A (R)-1-Cyclopentylethanamine C Formation of Iminium Ion (Acid Catalysis) A->C B Carbonyl Compound (Aldehyde or Ketone) B->C D Hydride Reduction (Sodium Triacetoxyborohydride) C->D E Chiral Secondary Amine Product D->E

Figure 2. The sequential logic of the reductive amination process.

Conclusion

(R)-1-Cyclopentylethanamine HCl is a strategically important chiral intermediate in pharmaceutical synthesis. Its ability to introduce a defined stereocenter is crucial for the development of enantiomerically pure drugs with optimized therapeutic profiles. The protocols for nucleophilic aromatic substitution and reductive amination detailed herein represent fundamental and widely applicable methods for leveraging the synthetic utility of this valuable building block. As the demand for stereochemically pure pharmaceuticals continues to grow, the importance of chiral amines like (R)-1-cyclopentylethanamine HCl in the drug development pipeline is set to increase.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 138640, (R)-1-Cyclopentylethanamine hydrochloride. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10996991, 1-Cyclopentylethylamine. [Link]

  • Wu, Y.-J., et al. (2014). Discovery of a cyclopentylamine as an orally active dual NK1 receptor antagonist-serotonin reuptake transporter inhibitor. Bioorganic & Medicinal Chemistry Letters, 24(5), 1429-1433. [Link]

  • CN112898299B - Preparation method of palbociclib intermediate - Google P
  • US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines - Google P
  • Advances in the Synthesis Process of Antitumor Drugs CDK4/6 Inhibitors. Chinese Journal of Organic Chemistry. [Link]

  • A new and efficient protocol for the synthesis of the key intermediate of Palbociclib. RSC Advances. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing Enantioselectivity with 1-Cyclopentylethan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Cyclopentylethan-1-amine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this versatile chiral resolving agent to achieve high levels of enantiomeric purity. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and field-tested insights to troubleshoot and optimize your enantioselective separations.

The classical resolution of racemates via diastereomeric salt formation remains one of the most practical and scalable methods for obtaining single enantiomers.[1][2] The success of this technique hinges on the careful selection of a resolving agent and the meticulous optimization of crystallization conditions. 1-Cyclopentylethan-1-amine, a primary amine with a distinct cyclopentyl group, offers unique steric and electronic properties that can induce significant solubility differences between the diastereomeric salts it forms with racemic carboxylic acids and other acidic compounds.

This document provides a structured approach to using this resolving agent, addressing common challenges through a detailed troubleshooting guide and a comprehensive set of frequently asked questions.

Core Principles: The Mechanism of Chiral Resolution

Chiral resolution using this compound is based on the conversion of a pair of enantiomers into a pair of diastereomers. Since enantiomers have identical physical properties, they cannot be separated by standard techniques like crystallization.[3] However, by reacting a racemic acid, for example, (R/S)-Acid, with a single enantiomer of a chiral base like (S)-1-Cyclopentylethan-1-amine, we form two diastereomeric salts: (R)-Acid-(S)-Amine and (S)-Acid-(S)-Amine.

These diastereomers are not mirror images and thus have different physical properties, most critically, different solubilities in a given solvent system.[3][4] This solubility difference allows one diastereomer to be selectively crystallized from the solution, while the other remains in the mother liquor. The crystallized salt is then isolated, and the chiral amine resolving agent is cleaved, yielding the desired enantiomerically enriched acid.

G cluster_0 Step 1: Diastereomer Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation & Recovery Racemic_Mixture Racemic Mixture ((R/S)-Substrate) Diastereomeric_Salts Diastereomeric Salt Mixture ((R)-Substrate-(S)-Amine) ((S)-Substrate-(S)-Amine) Racemic_Mixture->Diastereomeric_Salts Salt Formation (Acid-Base Reaction) Resolving_Agent Chiral Resolving Agent ((S)-1-Cyclopentylethan-1-amine) Resolving_Agent->Diastereomeric_Salts Crystallization Fractional Crystallization (Exploits Solubility Difference) Diastereomeric_Salts->Crystallization Less_Soluble Less Soluble Salt (Crystallized Solid) Crystallization->Less_Soluble More_Soluble More Soluble Salt (Remains in Mother Liquor) Crystallization->More_Soluble Liberation_1 Liberation (pH Adjustment) Less_Soluble->Liberation_1 Liberation_2 Liberation (pH Adjustment) More_Soluble->Liberation_2 Pure_Enantiomer_1 Enantiomer 1 ((R)-Substrate) Liberation_1->Pure_Enantiomer_1 Recovered_Agent Recovered Resolving Agent Liberation_1->Recovered_Agent Pure_Enantiomer_2 Enantiomer 2 ((S)-Substrate) Liberation_2->Pure_Enantiomer_2

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.
Troubleshooting Guide

This section addresses specific issues that may arise during the resolution process in a question-and-answer format.

Question 1: My diastereomeric salt mixture is not crystallizing, or is "oiling out." What should I do?

This is one of the most common challenges in diastereomeric salt crystallization. An "oil" indicates that the salt has separated from the solvent but is below its melting point and has not formed an ordered crystal lattice.

Causality:

  • Solvent Choice: The selected solvent may be too good, keeping the salts fully dissolved, or too poor, causing them to crash out as an amorphous oil. The solvent's polarity plays a crucial role in stabilizing the crystal lattice of one diastereomer over the other.[5]

  • Supersaturation: The solution may be too concentrated, leading to rapid precipitation instead of slow, selective crystallization.

  • Cooling Rate: Cooling the solution too quickly can prevent the molecules from arranging into a stable crystal lattice, favoring oil formation.

Troubleshooting Steps:

  • Re-dissolve and Cool Slowly: Gently heat the mixture to re-dissolve the oil.[6] Allow it to cool to room temperature very slowly (e.g., by placing the flask in a large beaker of warm water and letting it cool to ambient temperature overnight). If no crystals form, proceed to refrigeration.

  • Add Anti-Solvent: If the solvent is too good (too polar), slowly add a less polar anti-solvent dropwise to the clear, warm solution until slight turbidity appears. Then, allow it to cool slowly. Common anti-solvents include ethers or alkanes.

  • Solvent Screening: If the above fails, a systematic solvent screen is necessary. The ideal solvent will show a significant difference in solubility between the two diastereomers. Test a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof).

  • Seeding: If you have a small amount of the desired crystalline diastereomer from a previous experiment, add a single seed crystal to the cooled, saturated solution to initiate crystallization.

G Start Oily Precipitate or No Crystallization Reheat Re-heat to Dissolve Start->Reheat SlowCool Cool Slowly to RT, then 0-4 °C Reheat->SlowCool Check1 Crystals Formed? SlowCool->Check1 Success Success: Isolate Crystals Check1->Success Yes AntiSolvent Add Anti-Solvent Dropwise Check1->AntiSolvent No Failure Problem Persists SolventScreen Perform Solvent Screen (Vary Polarity) Failure->SolventScreen AntiSolvent->Check1 AntiSolvent->Failure Still Fails

Caption: Decision tree for troubleshooting crystallization issues.

Question 2: I've isolated crystals, but the enantiomeric excess (e.e.) of my target compound is low. How can I improve the enantioselectivity?

Low enantiomeric excess indicates that the crystallization was not selective enough, leading to co-precipitation of the undesired diastereomer.

Causality:

  • Solubility Similarity: The solubilities of the two diastereomeric salts in the chosen solvent may be too similar.

  • Insufficient Equilibration: The crystallization process was too rapid, trapping the more soluble diastereomer in the crystal lattice.

  • Stoichiometry: Using a full equivalent of the resolving agent can sometimes lead to the precipitation of both salts if the overall solubility is low.

Troubleshooting Steps:

  • Recrystallization: This is the most effective method for enhancing purity. Dissolve the isolated, diastereomerically-enriched salt in a minimal amount of the same (or a slightly better) hot solvent and cool slowly to recrystallize.[6] Each recrystallization step should increase the diastereomeric excess (d.e.) and, consequently, the final e.e.

  • Optimize Stoichiometry: Try using a sub-stoichiometric amount of 1-Cyclopentylethan-1-amine (e.g., 0.5 to 0.6 equivalents). This ensures that only the least soluble diastereomeric salt can form and crystallize, leaving the excess of one enantiomer and the more soluble salt in the solution.[7]

  • Solvent System Optimization: The choice of solvent can dramatically affect the solubility difference between diastereomers. A phenomenon known as "chirality switching" can even occur, where a different enantiomer crystallizes preferentially just by changing the solvent.[5] Therefore, a thorough solvent screen is highly recommended.

Solvent SystemTypical PolarityRationale for Use
Alcohols (MeOH, EtOH, IPA)HighGood for dissolving salts; often provides good solubility differences.
AcetonitrileMedium-HighAprotic polar solvent, can offer different selectivity than alcohols.
Ethyl AcetateMediumLower polarity, may be a good choice if salts are too soluble in alcohols.
Alcohol/Water MixturesHigh (Tunable)Adding water can significantly alter salt solubility and selectivity.[5]
Toluene/HeptaneLowGenerally used as anti-solvents or for less polar substrates.

Question 3: How do I efficiently recover my resolved compound and the resolving agent after crystallization?

The final step is to break the diastereomeric salt to liberate the free amine and the enantiomerically enriched substrate.

Causality:

  • The salt is held together by an ionic bond between the protonated amine and the deprotonated acid. This bond must be broken by changing the pH of the solution.

Troubleshooting Steps:

  • Salt Dissolution: Dissolve the purified diastereomeric salt in water or a water/miscible organic co-solvent mixture.[6]

  • Basification: To recover a resolved acid , add a strong base (e.g., 2M NaOH) until the solution is basic (pH > 11). This deprotonates the ammonium salt, liberating the free 1-Cyclopentylethan-1-amine. The target acid will be in the aqueous layer as its carboxylate salt.

  • Extraction: Extract the free amine with an organic solvent like diethyl ether or dichloromethane. The resolving agent is now recovered in the organic phase.

  • Acidification & Isolation: To isolate the resolved acid , acidify the remaining aqueous layer with a strong acid (e.g., 2M HCl) until the pH is acidic (pH < 2). The free carboxylic acid will often precipitate out if it has low water solubility, or it can be extracted with an organic solvent.

  • To recover a resolved amine: The process is reversed. After dissolution, add acid to protonate the target amine and then extract the neutral resolving agent (if the resolution was done on a racemic amine with a chiral acid).

Frequently Asked Questions (FAQs)

Q: Which enantiomer of 1-Cyclopentylethan-1-amine should I use? A: The choice of (R) or (S)-1-Cyclopentylethan-1-amine depends on which enantiomer of your target compound you wish to isolate as the less soluble salt. This is often unpredictable and must be determined empirically. If both enantiomers are available, a small-scale parallel screen can quickly identify which one provides better selectivity for your desired product.

Q: How do I determine the enantiomeric excess (e.e.) of my final product? A: The most reliable method is Chiral High-Performance Liquid Chromatography (HPLC) .[8] This technique uses a chiral stationary phase to separate the two enantiomers, and the e.e. is calculated from the relative peak areas. Other methods include chiral gas chromatography (GC) for volatile compounds or NMR spectroscopy using a chiral solvating agent.

Q: What are the safety precautions for handling this compound? A: According to safety data, this compound is a skin, eye, and respiratory irritant.[9][10]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated fume hood to avoid inhaling dust or vapors.[11][12]

  • Storage: Keep the container tightly closed and store it in a cool, dry place away from incompatible materials like strong oxidizing agents.[12]

Experimental Protocols

Protocol 1: General Procedure for Diastereomeric Salt Formation

  • Dissolution: In a flask equipped with a magnetic stirrer and reflux condenser, dissolve the racemic substrate (e.g., a carboxylic acid, 1.0 eq.) in a suitable solvent (e.g., ethanol, 5-10 mL per gram of substrate) with gentle heating.

  • Addition of Resolving Agent: In a separate flask, dissolve (S)-1-Cyclopentylethan-1-amine hydrochloride (0.5 - 1.0 eq.) in a minimal amount of the same warm solvent. Add this solution slowly to the solution of the racemic substrate.[6]

  • Crystallization: Heat the combined solution until it becomes clear. Allow the solution to cool slowly to room temperature. If crystallization does not occur, consider gentle scratching of the inner wall of the flask or placing it in a 0-4 °C refrigerator overnight.

  • Isolation: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove residual mother liquor.

  • Drying: Dry the crystals under vacuum.

  • Analysis (Optional): A small sample of the salt can be liberated (see Protocol 2) and analyzed by chiral HPLC to determine the diastereomeric purity and guide the need for recrystallization.

Protocol 2: Liberation of Enantiopure Substrate from the Salt

  • Dissolution: Suspend the diastereomerically pure salt in a mixture of water and an appropriate organic solvent (e.g., diethyl ether) in a separatory funnel.

  • Basification: Add 2M NaOH solution dropwise while shaking until the aqueous layer is strongly basic (pH > 11). All solids should dissolve.

  • Separation: Separate the layers. The organic layer contains the recovered 1-Cyclopentylethan-1-amine. The aqueous layer contains the sodium salt of your resolved acid.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add 2M HCl until the pH is strongly acidic (pH < 2).

  • Isolation: Collect the precipitated enantiopure acid by vacuum filtration or extract it with several portions of an organic solvent.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

References
  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (2021). US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
  • Google Patents. (2000). EP1036189A1 - Resolution of chiral amines.
  • Nagata, J., Kodama, K., Kurozumi, N., & Hirose, T. (2017).
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystallization-based separation of enantiomers. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

  • Angene Chemical. (2021). Safety Data Sheet - (S)-1-Cyclopropylethan-1-amine hydrochloride. Retrieved from [Link]

  • Pataki, H., et al. (2021).
  • Chemistry LibreTexts. (2019). 6.8: Resolution: Separation of Enantiomers. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • HETEROCYCLES. (2000). Optical Resolution of δ-Lactones. Vol. 52, No. 3.
  • ResearchGate. (2014). How can I improve my chiral column resolution?. Retrieved from [Link]

  • National Institutes of Health. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Retrieved from [Link]

  • Princeton Dataspace. (2024). Photo-driven crystallization-induced diastereomer transformations of α-chiral benzylic amines. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Resolution (Separation) of Enantiomers. Retrieved from [Link]

Sources

Stability of 1-Cyclopentylethan-1-amine hydrochloride under various conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Cyclopentylethan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound. As specific stability data for this compound is not extensively published, this document will focus on the foundational principles of stability for amine hydrochlorides, potential degradation pathways, and robust methodologies for you to establish a comprehensive stability profile in your own laboratory settings.

Frequently Asked Questions (FAQs)

Q1: What are the expected general stability characteristics of this compound?

A1: this compound is the salt form of a primary amine. Generally, amine hydrochloride salts are utilized to enhance the physical and chemical stability of the free amine.[1] This salt form typically improves handling, solubility, and can protect the amine group from certain degradative reactions.[1] However, like all chemical compounds, its stability is not absolute and is dependent on environmental factors such as temperature, pH, light, and the presence of oxygen or reactive excipients.

Q2: What are the primary degradation pathways I should be concerned about for a primary amine hydrochloride like this?

A2: For primary amines, several degradation pathways should be considered. The two most common are oxidation and hydrolysis.[2] Oxidation can be initiated by heat, light, or trace metals and may involve the formation of various oxidation products.[2] Amines are also susceptible to electron transfer oxidation.[3] Hydrolysis, a reaction with water, is another key pathway, especially under non-neutral pH conditions.[2] Additionally, if formulated with other substances, interactions with excipients can be a significant source of degradation.[4]

Q3: What are the recommended storage conditions for this compound?

A3: Based on general principles for storing amine compounds and their salts, it is recommended to store this compound in a cool, dry, and dark place.[5][6] Containers should be airtight to protect from moisture and atmospheric oxygen.[5][6] For long-term storage, refrigeration (2-8 °C) is often advisable to minimize the rate of potential degradation reactions.[7]

Q4: Are there any specific excipients that are known to be incompatible with amine-containing drugs?

A4: Yes, a critical incompatibility to be aware of is the Maillard reaction, which can occur between primary or secondary amines and reducing sugars like lactose.[8] This can lead to the formation of adducts and degradation of the active pharmaceutical ingredient (API). Additionally, impurities such as peroxides in excipients like povidone can lead to oxidative degradation.[9] It is crucial to conduct excipient compatibility studies during pre-formulation development.[9][4]

Troubleshooting Guides

Issue: I am observing unexpected peaks in my chromatogram after storing a solution of this compound.

This issue likely points to degradation of the compound. To identify the cause and establish a stability-indicating method, a forced degradation study is the recommended course of action.[3][10][11]

Workflow for a Forced Degradation Study

The goal of a forced degradation study is to intentionally stress the compound to produce likely degradation products.[3][12] This helps in understanding the degradation pathways and in developing an analytical method that can separate and quantify the parent compound from its degradants.[3][13] The International Council for Harmonisation (ICH) guidelines suggest exposing the drug substance to a variety of stress conditions.[10][12][14] A typical target for degradation is in the range of 5-20%.[15]

Experimental Protocol: Forced Degradation Study

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix equal parts of the stock solution with 0.1 M hydrochloric acid.

    • Heat at 60°C for a specified time (e.g., 2, 6, 12, 24 hours).

    • Cool the solution and neutralize with an equivalent amount of 0.1 M sodium hydroxide.

  • Base Hydrolysis:

    • Mix equal parts of the stock solution with 0.1 M sodium hydroxide.

    • Heat at 60°C for a specified time.

    • Cool the solution and neutralize with an equivalent amount of 0.1 M hydrochloric acid.

  • Oxidative Degradation:

    • Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%).

    • Keep at room temperature for a specified time, protected from light.

  • Thermal Degradation (Dry Heat):

    • Store the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 70°C).

    • Sample at various time points.

  • Photostability:

    • Expose the stock solution and the solid compound to a light source as per ICH Q1B guidelines.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • Analyze all stressed samples, along with a non-stressed control, using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector.

  • The analytical method should be capable of separating the parent peak from any new peaks that appear due to degradation.

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples to the control.

  • Calculate the percentage of degradation.

  • The appearance of new peaks indicates the formation of degradation products.

Data Presentation: Example Forced Degradation Results
Stress ConditionReagent/ConditionDurationTemperature% Assay of Parent Compound% DegradationNo. of Degradants
ControlNone24hRoom Temp99.80.20
Acid Hydrolysis0.1 M HCl24h60°C85.214.62
Base Hydrolysis0.1 M NaOH24h60°C90.59.31
Oxidation3% H₂O₂24hRoom Temp88.711.13
Thermal (Solid)Dry Heat48h70°C97.12.71
Photolytic (Solution)ICH Light Box8hRoom Temp94.65.21
Visualizing Potential Degradation Pathways

While specific degradation products for this compound must be identified experimentally, a hypothetical degradation pathway for a primary amine can be visualized. The following diagram illustrates a potential oxidative degradation pathway.

G cluster_0 Potential Oxidative Degradation A 1-Cyclopentylethan-1-amine (Parent Compound) B N-oxide Derivative A->B Oxidation C Hydroxylamine Derivative A->C Oxidation D Further Oxidation Products B->D C->D

Caption: Hypothetical Oxidative Degradation Pathway.

Issue: My formulation containing this compound is showing discoloration over time.

Discoloration is often an indicator of a chemical reaction, such as the Maillard reaction or oxidation.

Troubleshooting Excipient Compatibility

1. Review Formulation Components:

  • Identify any excipients that have the potential to react with a primary amine. Pay close attention to reducing sugars (e.g., lactose, dextrose) and excipients that may contain reactive impurities like peroxides or aldehydes.[9]

2. Conduct a Binary Mixture Study:

  • Prepare binary mixtures of this compound with each excipient in the formulation (e.g., in a 1:1 ratio).

  • To accelerate potential reactions, a small amount of water (e.g., 5-10% w/w) can be added.[4][16]

  • Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 2-4 weeks).[9]

  • Include a control sample of the pure compound under the same conditions.

3. Analytical and Visual Assessment:

  • Visually inspect the binary mixtures for any physical changes, such as discoloration, caking, or liquefaction.

  • Analyze the mixtures using a stability-indicating HPLC method to check for the appearance of new degradation peaks or a decrease in the parent compound's assay.

Workflow for Excipient Compatibility Study

G cluster_1 Excipient Compatibility Assessment start Identify Excipients in Formulation prep Prepare Binary Mixtures (API + Excipient) start->prep stress Store under Accelerated Conditions (e.g., 40°C/75% RH) prep->stress analyze Analyze Samples (Visual Inspection & HPLC) stress->analyze evaluate Evaluate for Physical and Chemical Incompatibilities analyze->evaluate compatible Compatible Excipients Identified evaluate->compatible No significant change incompatible Incompatible Excipients Identified evaluate->incompatible Discoloration, new peaks, or loss of assay

Caption: Excipient Compatibility Study Workflow.

By following these guidelines, researchers and drug development professionals can systematically investigate and understand the stability of this compound, ensuring the development of a safe, effective, and stable pharmaceutical product.

References

  • Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup. (2023). National Institutes of Health (NIH). [Link]

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation (ICH). [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2013). National Institutes of Health (NIH). [Link]

  • Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. (2020). PubMed. [Link]

  • Understanding the chemical basis of drug stability and degradation. (2010). The Pharmaceutical Journal. [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. TechnoPhar. [Link]

  • Optimizing Drug Formulation: Investigating Drug-Excipient Compatibility for Enhanced Pharmaceutical Development. (2024). SOTAX. [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. [Link]

  • ICH GUIDELINES: STRESS DEGRADATION STUDY. International Journal of Creative Research Thoughts (IJCRT). [Link]

  • Amine hydrochloride salts: a problem in polyurethane synthesis. (2007). University of Glasgow Theses. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [Link]

  • Deamination mechanism of primary amines. ResearchGate. [Link]

  • Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. SciSpace. [Link]

  • Lab Chemical Storage Guidelines. Scribd. [Link]

  • ICH Q1 Guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA). [Link]

  • Forced Degradation Studies to Assess the Stability of Drugs and Products. ResearchGate. [Link]

  • Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Fisher Digital Publications. [Link]

  • Amine acid salt compounds and process for the production thereof.
  • Ammonium chloride. Wikipedia. [Link]

  • Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. CORE. [Link]

  • Method for preparing an amine hydrochloride suspension.
  • Forced Degradation Studies. (2016). MedCrave online. [Link]

  • How exactly do pharmaceuticals form "salts" with already neutral salts such as HCl or HBr? Reddit. [Link]

  • forced degradation products: Topics by Science.gov. Science.gov. [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Academia.edu. [Link]

  • Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. Royal Society of Chemistry. [Link]

  • Prodrugs for Amines. National Institutes of Health (NIH). [Link]

  • degradation pathway of pharmaceutical dosage forms. ResearchGate. [Link]

Sources

Minimizing by-product formation with 1-Cyclopentylethan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Cyclopentylethan-1-amine hydrochloride. This guide is designed for researchers, chemists, and process development scientists to provide in-depth troubleshooting advice and answers to frequently asked questions. Our focus is on the practical challenges of chemical synthesis, with a core objective of minimizing by-product formation to ensure high purity and yield.

Introduction to Synthesis and Impurity Profile

1-Cyclopentylethan-1-amine is most commonly synthesized via the reductive amination of acetylcyclopentane. This process involves the reaction of the ketone with an ammonia source to form an intermediate imine, which is subsequently reduced to the target primary amine. While conceptually straightforward, the reaction is often complicated by the formation of key by-products, primarily through over-alkylation. The nucleophilicity of the desired primary amine product can lead it to react with the starting ketone, generating secondary and even tertiary amine impurities.

Alternative routes, such as the Leuckart reaction, present their own challenges, including the formation of N-formylated by-products which require an additional hydrolysis step and can complicate purification.[1]

This guide provides detailed, field-proven strategies to navigate these challenges, grounded in established chemical principles.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis and purification of this compound.

Q1: My final product shows significant impurities by GC-MS, with masses corresponding to secondary and tertiary amines. What is causing this and how can I prevent it?

Answer:

This is the most common issue in this synthesis and is caused by over-alkylation . The desired product, 1-Cyclopentylethan-1-amine, is a primary amine and remains nucleophilic. It can compete with ammonia to react with the starting material, acetylcyclopentane, leading to the formation of a secondary amine, N-(1-cyclopentylethyl)-1-cyclopentylethanamine. This secondary amine can, in turn, react further to form a tertiary amine.

Mechanism of By-Product Formation:

The core of the problem lies in the reaction kinetics. If the intermediate imine of the primary amine forms and is reduced slowly, or if the concentration of the newly formed primary amine is high relative to the ammonia concentration, the primary amine will effectively become a reactant.

// Nodes Ketone [label="Acetylcyclopentane"]; Ammonia [label="Ammonia (NH3)"]; Imine1 [label="Primary Imine"]; Product [label="Product\n(1-Cyclopentylethan-1-amine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Imine2 [label="Secondary Imine"]; Byproduct2 [label="Secondary Amine\nBy-product", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Byproduct3 [label="Tertiary Amine\nBy-product", fillcolor="#FBBC05", fontcolor="#202124"]; Reducer [label="Reducing\nAgent"];

// Main Pathway {rank=same; Ketone; Ammonia} Ketone -> Imine1 [label="+ NH3\n- H2O"]; Imine1 -> Product [label="+ [H]", arrowhead="open"]; Reducer -> Imine1 [style=dashed, arrowhead=none];

// By-product Pathway {rank=same; Product} Product -> Imine2 [label="+ Acetylcyclopentane\n- H2O", dir="forward"]; Ketone -> Imine2 [style=dashed, arrowhead=none]; Imine2 -> Byproduct2 [label="+ [H]", arrowhead="open"]; Reducer -> Imine2 [style=dashed, arrowhead=none]; Byproduct2 -> Byproduct3 [label="+ Acetylcyclopentane...\n(further reaction)", color="#FBBC05"];

} end_dot Caption: Pathway of secondary amine by-product formation.

Solutions to Minimize Over-Alkylation:

  • Use a Large Excess of Ammonia: To outcompete the primary amine product, ammonia or an ammonia salt (like ammonium acetate or ammonium chloride) should be used in significant molar excess (10-25 equivalents). This statistically favors the reaction of the ketone with ammonia.[2]

  • Employ a Chemoselective Protocol with a Lewis Acid Catalyst: A highly effective method for selectively producing primary amines involves the use of Titanium(IV) isopropoxide [Ti(i-PrO)₄].[3] This reagent serves two roles: it acts as a Lewis acid to activate the ketone and as a water scavenger, driving the formation of the imine. The titanium complex is then reduced in situ. This method demonstrates high chemoselectivity for mono-alkylation of ammonia.[3]

  • Control Reagent Addition: If using a direct reduction approach (e.g., with NaBH₄), ensure the imine is fully formed before adding the reducing agent. This can be done by allowing the ketone and ammonia source to stir for several hours before introducing the hydride.[4] However, using a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it can be present from the start and will preferentially reduce the iminium ion over the ketone.[5]

ParameterStandard ConditionOptimized for Primary AmineRationale
Ammonia Source NH₃ (gas or solution)20 eq. NH₄OAc or NH₃ in EtOHHigh concentration of NH₃ kinetically favors primary imine formation.
Catalyst None or Brønsted acid2 eq. Ti(i-PrO)₄Acts as Lewis acid and water scavenger, promoting selective reaction with NH₃.[3]
Reducing Agent NaBH₄NaBH(OAc)₃ or NaBH₄ (added post-imine formation)NaBH(OAc)₃ is milder and more selective for the iminium ion over the ketone.[5]
Temperature Room Temp to Reflux0 °C to Room TempLower temperatures can help control the rate of side reactions.
Q2: I used a Leuckart reaction and my product is difficult to purify, showing an extra peak in the NMR and a different mass in LC-MS. What is this impurity?

Answer:

The Leuckart reaction, which uses formic acid or ammonium formate as both the nitrogen source and reducing agent, is notorious for producing N-formylated by-products .[1] Instead of the free primary amine, you may have a significant amount of N-(1-cyclopentylethyl)formamide.

Mechanism and Solution:

During the Leuckart reaction, the intermediate imine is reduced by a formate ion. However, the resulting primary amine can be acylated by formic acid or another formylating agent present in the high-temperature reaction medium.[6]

// Nodes Ketone [label="Acetylcyclopentane"]; AmmoniumFormate [label="Ammonium Formate\n(HCOONH4)"]; Imine [label="Imine"]; PrimaryAmine [label="Primary Amine\n(Desired Product)"]; FormylByproduct [label="N-Formyl By-product", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AcidHydrolysis [label="Acidic Hydrolysis\n(e.g., HCl)"];

// Reaction Flow Ketone -> Imine [label="+ NH3 / HCOOH"]; AmmoniumFormate -> Imine [style=dashed, arrowhead=none]; Imine -> PrimaryAmine [label="+ HCOOH\n- CO2"]; PrimaryAmine -> FormylByproduct [label="+ HCOOH\n- H2O", color="#EA4335"]; FormylByproduct -> PrimaryAmine [label="Required Step", color="#34A853"]; AcidHydrolysis -> FormylByproduct [style=dashed, arrowhead=none]; } end_dot Caption: Formation of N-formyl by-product in Leuckart reaction.

Solution:

To obtain the free amine, a final hydrolysis step is mandatory . After the main reaction, the crude product must be heated with a strong acid (e.g., 6M HCl) or base (e.g., 6M NaOH) to cleave the formyl group. Following hydrolysis, the standard acid-base workup can be performed to isolate the pure primary amine. To avoid this extra step and the often harsh conditions required, a direct reductive amination method (as described in Q1) is generally recommended over the Leuckart reaction for synthesizing primary amines.[1]

Q3: My overall yield is low after purification. How can I improve the isolation and purification of the hydrochloride salt?

Answer:

Low yield can result from both incomplete reaction and losses during workup and purification. Assuming the reaction has proceeded as expected, losses often occur during the extraction and crystallization steps.

Optimized Purification Protocol:

  • Quench and Workup:

    • If using the Ti(i-PrO)₄ method, the reaction should be quenched by slowly adding it to aqueous ammonia. This precipitates titanium oxides, which can be challenging to filter. A common technique is to stir vigorously for an hour to allow the precipitate to granulate, then filter through a pad of Celite®.[7]

    • For other methods, quench with water and perform a standard acid-base extraction. Extract the aqueous layer with a solvent like dichloromethane (DCM) or methyl tert-butyl ether (MTBE) to remove unreacted ketone and other non-basic impurities.

  • Basification and Extraction:

    • Carefully basify the acidic aqueous layer with cold 4M NaOH to a pH > 12 to deprotonate the ammonium salt and liberate the free amine.

    • Promptly extract the free amine into a suitable organic solvent (e.g., 3 x DCM). The free amine can be volatile, so minimize the time it spends in the basic aqueous solution.

  • Drying and Solvent Removal:

    • Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully remove the solvent in vacuo. Avoid excessive heating, as the free amine is relatively low boiling.

  • Hydrochloride Salt Formation and Crystallization:

    • Dissolve the crude free amine in a non-polar, anhydrous solvent like ethyl acetate or diethyl ether.

    • Slowly add a solution of HCl in a compatible solvent (e.g., HCl in 2-propanol or HCl in dioxane) dropwise with stirring. The hydrochloride salt should precipitate.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid by vacuum filtration, wash with a small amount of cold, anhydrous ethyl acetate, and dry under vacuum. Crystallization from a solvent like ethyl acetate is an effective method for purification.

Frequently Asked Questions (FAQs)

Q: What is the best method for synthesizing 1-Cyclopentylethan-1-amine with high purity on the first attempt?

A: For the highest selectivity towards the primary amine, the reductive amination of acetylcyclopentane using Titanium(IV) isopropoxide and sodium borohydride in ethanol with an ammonia source is highly recommended.[3] This one-pot method effectively suppresses the formation of secondary and tertiary amine by-products.

Q: How can I monitor the reaction progress?

A: The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • TLC: Spot the reaction mixture against a standard of the starting material (acetylcyclopentane). The disappearance of the ketone spot indicates reaction completion. The amine product can be visualized with a potassium permanganate stain.

  • GC-MS: Withdraw a small aliquot, quench it, and extract it into an organic solvent. GC-MS analysis will clearly show the consumption of the starting ketone and the appearance of the product peak (m/z of free amine = 113.20).[6] It will also reveal the presence of any secondary (m/z = 209.38) or tertiary amine by-products.

Q: What are the storage conditions for this compound?

A: The hydrochloride salt is a stable, crystalline solid. It should be stored in a tightly sealed container in a cool, dry place, away from moisture, to prevent clumping. The free amine, if isolated, is a liquid that is more volatile and susceptible to oxidation and should be stored under an inert atmosphere (e.g., nitrogen or argon) at reduced temperatures (2-8 °C).

Q: Can I use other reducing agents like LiAlH₄?

A: Lithium aluminum hydride (LiAlH₄) is a very powerful reducing agent and is generally not recommended for one-pot reductive aminations because it will readily reduce the starting ketone as well as the intermediate imine, leading to the formation of 1-cyclopentylethanol as a significant by-product. It is better suited for the reduction of pre-formed, isolated imines.[8]

Optimized Experimental Protocol

Selective Synthesis of 1-Cyclopentylethan-1-amine via Ti(i-PrO)₄-Mediated Reductive Amination

This protocol is adapted from the highly chemoselective method for mono-alkylation of ammonia described by Miriyala, B. et al.[3]

  • Reagents & Equipment:

    • Acetylcyclopentane

    • Titanium(IV) isopropoxide [Ti(i-PrO)₄]

    • Ammonia (7N solution in Methanol)

    • Sodium borohydride (NaBH₄)

    • Anhydrous Ethanol (EtOH)

    • Dichloromethane (DCM)

    • Hydrochloric Acid (concentrated and 1M)

    • Sodium Hydroxide (4M solution)

    • Round-bottom flask, magnetic stirrer, inert atmosphere (N₂) setup

  • Procedure:

    • To a stirred solution of acetylcyclopentane (1.0 eq) in anhydrous ethanol under a nitrogen atmosphere, add Titanium(IV) isopropoxide (2.0 eq).

    • To this mixture, add a 7N solution of ammonia in methanol (10.0 eq) and stir the resulting solution at room temperature for 12 hours to ensure complete imine formation.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 8 hours.

    • Carefully quench the reaction by pouring the mixture into 2M aqueous ammonia (approx. 3 mL per mmol of ketone) and stir vigorously for 1 hour.

    • Filter the resulting precipitate through a pad of Celite®, washing the filter cake thoroughly with DCM.

    • Transfer the filtrate to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice more with DCM.

    • Combine the organic layers and extract the amine into 1M HCl.

    • Wash the acidic aqueous layer with DCM to remove any remaining neutral impurities.

    • Cool the aqueous layer in an ice bath and basify to pH > 12 with 4M NaOH.

    • Extract the liberated free amine with DCM (3x).

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-Cyclopentylethan-1-amine.

    • For hydrochloride salt formation, dissolve the amine in anhydrous ethyl acetate and add a solution of HCl in 2-propanol dropwise until precipitation is complete. Collect the solid by filtration.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Miriyala, B., Bhattacharyya, S., & Williamson, J. S. (2004). A mild and efficient one-pot reductive amination of aldehydes and ketones. Tetrahedron, 60(7), 1463-1471. [Link]

  • Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Retrieved from [Link]

  • PubChem. (n.d.). 1-Cyclopentylethylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Leuckart reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.6: Synthesis of Amines. Retrieved from [Link]

  • Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. Retrieved from [Link]

  • Organic Reactions. (1949). The Leuckart Reaction. John Wiley & Sons, Inc. [Link]

  • Sciencemadness Discussion Board. (2008). Titanium Isopropoxide Reductive Amination. Retrieved from [Link]

  • designer-drug.com. (n.d.). Reductive amination with Titanium(IV)Isopropoxide. Retrieved from [Link]

  • the-hive.archive.erowid.org. (2002). Titanium(IV)isopropoxide reductive amination. Retrieved from [Link]

  • Organic Process Research & Development. (2012). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. [Link]

  • Organic-Reaction.com. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Chinese Patent CN106631824B. (2019). Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.

Sources

Technical Support Center: Optimizing 1-Cyclopentylethan-1-amine hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Solvent Effects in Reductive Amination

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 1-Cyclopentylethan-1-amine hydrochloride. My aim is to provide you with not just protocols, but the underlying chemical logic, helping you troubleshoot and optimize your reactions effectively. The synthesis of this amine, commonly proceeding through the reductive amination of acetylcyclopentane, is highly sensitive to reaction conditions, with the choice of solvent being a paramount factor for success.

This document will explore the critical impact of solvents on reaction efficiency, yield, and purity through a series of frequently asked questions, detailed troubleshooting guides, and validated protocols.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the solvent in the reductive amination of acetylcyclopentane?

The solvent in this two-stage reaction (imine formation followed by reduction) is not merely an inert medium; it is an active participant that influences nearly every aspect of the transformation.[1] Its primary roles include:

  • Solubilizing Reagents: Ensuring all reactants (acetylcyclopentane, amine source, and reducing agent) are in the same phase to allow the reaction to proceed.

  • Influencing Equilibria: The initial step, the condensation of acetylcyclopentane with an amine source (e.g., ammonia) to form a hemiaminal and subsequently an imine, is an equilibrium-driven process. The solvent's ability to sequester the water byproduct can drive this equilibrium forward.[1]

  • Mediating Reactivity: The solvent's properties—polarity and proticity—directly affect the reactivity of the carbonyl group, the amine nucleophile, and the hydride reducing agent. For instance, protic solvents can activate the carbonyl group via hydrogen bonding, but may also solvate the amine, potentially reducing its nucleophilicity.[2]

  • Stabilizing Intermediates: The charged iminium ion intermediate, which is more susceptible to reduction than the neutral imine, is stabilized to varying degrees by different solvents.[3]

A poorly chosen solvent can lead to a cascade of issues, including low conversion, the formation of byproducts, or complete reaction failure.

Q2: I'm observing very low yields. How can I determine if the solvent is the primary cause?

Low yield is a common issue, often directly traceable to the solvent. Here’s a logical breakdown to diagnose the problem:

  • Imine Formation Failure: The most critical step is the formation of the C=N double bond. If this equilibrium is not established, there is nothing for the reducing agent to reduce.[4]

    • Symptom: Your analysis (e.g., GC-MS or NMR of an aliquot) shows a high percentage of unreacted acetylcyclopentane.

    • Solvent-Related Cause: You may be using a solvent that is too "wet" or one that doesn't favor the dehydration step. For instance, running the reaction in water is often counterproductive as it pushes the equilibrium back towards the starting materials.[1] Aprotic solvents that can azeotropically remove water (like toluene with a Dean-Stark trap) or the use of a drying agent are classic solutions.

  • Competitive Carbonyl Reduction: The reducing agent is reducing the starting ketone (acetylcyclopentane) to 1-cyclopentylethanol faster than it reduces the imine.

    • Symptom: The main product observed is the alcohol byproduct, 1-cyclopentylethanol, instead of the desired amine.

    • Solvent-Related Cause: This often occurs when using a strong reducing agent like sodium borohydride (NaBH₄) in a solvent system where imine formation is slow.[5] The choice of a milder reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), which are less reactive towards ketones, can mitigate this.[4] The solvent plays a role here by affecting the relative rates of imine formation and ketone reduction.

  • Reducing Agent Incompatibility: The solvent may be reacting with or deactivating your chosen reducing agent.

    • Symptom: No reaction occurs, and both starting materials are recovered.

    • Solvent-Related Cause: A classic example is the use of sodium triacetoxyborohydride (STAB) in protic solvents like methanol. STAB is moisture-sensitive and can be slowly hydrolyzed or solvolyzed by alcohols.[5] Therefore, STAB is most effective in aprotic solvents such as dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF).[5]

Q3: Protic vs. Aprotic Solvents: Which is better for this reaction?

The choice between a protic and an aprotic solvent is highly dependent on the reducing agent you employ. There is no single "best" solvent, but there is a "best fit" for your specific reaction conditions.

  • Protic Solvents (e.g., Methanol, Ethanol):

    • Advantages: These solvents can accelerate imine formation by hydrogen-bonding to the carbonyl oxygen, making the carbon more electrophilic.[6] They are excellent solvents for ammonium salts and are often the preferred choice when using reducing agents like sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C).[1][5] Methanol, in particular, has been identified as a highly effective solvent for the reductive amination of ketones.[1]

    • Disadvantages: They can form competitive hydrogen bonds with the amine, potentially lowering its nucleophilicity. More critically, they can react with sensitive reducing agents like STAB.[5] When using catalytic hydrogenation, primary and secondary alcohols can sometimes be oxidized by the catalyst to generate aldehyde/ketone impurities.[7]

  • Aprotic Solvents (e.g., DCM, DCE, THF, Toluene, Ethyl Acetate):

    • Advantages: These are essential when using moisture-sensitive reagents like sodium triacetoxyborohydride (STAB) .[5] They do not interfere with the reducing agent and provide a more controlled reaction environment. Solvents like toluene can be used with a Dean-Stark apparatus to remove water and drive the imine formation equilibrium.

    • Disadvantages: Imine formation can be slower in these solvents without an acid catalyst. Many common choices, like DCM and DCE, are chlorinated solvents with significant environmental and health concerns, prompting a search for greener alternatives.[8][9]

The following diagram illustrates a decision-making workflow for solvent selection.

G start Select Reducing Agent stab NaBH(OAc)₃ (STAB) start->stab nabh4 NaBH₄ / NaBH₃CN start->nabh4 h2 H₂ / Catalyst (e.g., Pd/C) start->h2 aprotic Choose Aprotic Solvent stab->aprotic Reagent is moisture-sensitive protic Choose Protic Solvent nabh4->protic Reagent is compatible h2->protic Good H₂ solubility and catalyst suspension dce DCE, DCM, THF aprotic->dce green Consider Greener Alternatives: EtOAc, 2-MeTHF aprotic->green etoh Methanol, Ethanol protic->etoh G cluster_0 Stage 1: Imine Formation (Equilibrium) cluster_1 Stage 2: Reduction (Irreversible) ketone Acetylcyclopentane amine + NH₃ hemiaminal Hemiaminal Intermediate ketone->hemiaminal Nucleophilic Attack h2o_out - H₂O imine Imine hemiaminal->ketone hemiaminal->imine Dehydration (Rate-Limiting) imine->hemiaminal Hydrolysis product 1-Cyclopentylethan-1-amine imine->product reducer + [H⁻] (Reducing Agent)

Caption: General Mechanism for Reductive Amination.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Google Patents. (2017). CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.
  • Masdeu, C., et al. (2008). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • T.T.T. Nguyen, et al. (2016). A remarkable solvent effect on reductive amination of ketones. Catalysis Science & Technology. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. American Chemical Society. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. Retrieved from [Link]

  • Watson, A. J. A., et al. (2013). Development of a solvent selection guide for aldehyde-based direct reductive amination processes. Green Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Formation of Imines and Enamines. Retrieved from [Link]

  • Watson, A. J. A., et al. (2013). Development of a solvent selection guide for aldehyde-based direct reductive amination processes. Royal Society of Chemistry. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 1-Cyclopentylethan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical analysis, the precise and accurate characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 1-Cyclopentylethan-1-amine hydrochloride is a primary amine salt that presents unique challenges and opportunities for mass spectrometric analysis. This guide provides an in-depth comparison of two cornerstone analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the comprehensive analysis of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower you to make informed decisions for your analytical workflows.

Understanding the Analyte: this compound

This compound is a small molecule with a molecular formula of C₇H₁₆ClN and a molecular weight of 149.66 g/mol .[1][2][3] The active component is the free base, 1-cyclopentylethan-1-amine, which has a molecular formula of C₇H₁₅N, a molecular weight of 113.20 g/mol , and an exact mass of 113.120449483 Da.[4] The hydrochloride salt form enhances the compound's stability and solubility, a common practice in pharmaceutical formulations.[5] However, the salt form and the inherent properties of the primary amine group necessitate careful consideration when selecting and optimizing a mass spectrometry method.

PropertyThis compound1-Cyclopentylethan-1-amine (Free Base)
Molecular Formula C₇H₁₆ClNC₇H₁₅N
Molecular Weight 149.66 g/mol [1][2][3]113.20 g/mol [4]
Monoisotopic Mass Not directly measured113.120449483 Da[4]
Structure

The Analytical Dichotomy: GC-MS vs. LC-MS

The choice between GC-MS and LC-MS is a critical decision point in the analysis of this compound. Each technique offers a distinct set of advantages and limitations based on the physicochemical properties of the analyte and the analytical objectives.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is a powerful tool for the analysis of volatile and thermally stable compounds.[6] For primary amines like 1-cyclopentylethan-1-amine, direct analysis can be challenging due to their polarity, which can lead to poor peak shape and interactions with the GC system.[7] Derivatization is often employed to enhance volatility and improve chromatographic performance.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is exceptionally well-suited for the analysis of polar, non-volatile, and thermally labile compounds, making it a strong candidate for the direct analysis of amine salts.[8][9] The hydrochloride salt can be readily dissolved in common mobile phases, and the analysis directly measures the protonated free base.

The following sections will provide a detailed exploration of both methodologies, complete with experimental protocols and expected outcomes.

In-Depth Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS, particularly with electron ionization (EI), provides reproducible mass spectra with rich fragmentation patterns that are invaluable for structural elucidation and library matching.

The Rationale for Derivatization

Direct GC analysis of primary amines is often plagued by peak tailing and poor sensitivity due to the interaction of the polar amine group with the stationary phase.[7] To circumvent this, a derivatization step is highly recommended. Silylation or acylation are common strategies. For this guide, we will focus on trifluoroacetylation, which replaces the active hydrogens on the amine with trifluoroacetyl groups, leading to a less polar, more volatile, and more thermally stable derivative.

Experimental Protocol: GC-MS with Derivatization

1. Sample Preparation and Derivatization:

  • Free Base Conversion: Accurately weigh approximately 10 mg of this compound into a vial. Dissolve in 1 mL of deionized water and add 1 mL of 1 M sodium hydroxide to neutralize the hydrochloride and liberate the free amine.

  • Extraction: Add 2 mL of a suitable organic solvent (e.g., dichloromethane or diethyl ether) and vortex vigorously for 1 minute. Allow the layers to separate and carefully transfer the organic layer containing the free amine to a clean vial. Repeat the extraction twice and combine the organic extracts.

  • Drying: Dry the combined organic extract over anhydrous sodium sulfate.

  • Derivatization: To the dried extract, add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or trifluoroacetic anhydride (TFAA). Cap the vial tightly and heat at 70°C for 30 minutes.

  • Final Sample Preparation: After cooling to room temperature, the sample is ready for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-450

Predicted Electron Ionization (EI) Fragmentation

The primary fragmentation pathway for aliphatic amines under EI is α-cleavage , where the bond adjacent to the nitrogen atom is broken.[10] This results in the formation of a stable, resonance-stabilized iminium cation.

For 1-Cyclopentylethan-1-amine, two primary α-cleavage pathways are possible:

  • Loss of the cyclopentyl radical: This would result in a fragment ion at m/z 44 . This is often a very prominent peak in the mass spectra of similar primary amines.

  • Loss of the methyl radical: This would lead to a fragment ion at m/z 98 .

The molecular ion peak (M⁺˙) for the free base is expected at m/z 113 . According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular mass, which is consistent here.

Further fragmentation of the cyclopentyl ring can also occur, leading to characteristic losses of ethylene (28 Da) and other small neutral molecules, resulting in a cluster of peaks in the lower mass range. The mass spectrum of cyclopentylamine shows a base peak at m/z 56, which could arise from the loss of an ethyl radical from the ring after initial ionization. Similar fragmentation could be expected for our analyte.

Predicted Major Fragments for 1-Cyclopentylethan-1-amine (Free Base) under EI:

m/zProposed Fragment
113Molecular Ion [M]⁺˙
98[M - CH₃]⁺
84[M - C₂H₅]⁺
69[C₅H₉]⁺ (Cyclopentyl cation)
44[CH₃CH=NH₂]⁺ (α-cleavage, loss of cyclopentyl)

In-Depth Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly with electrospray ionization (ESI), is a highly sensitive and selective technique that is well-suited for the direct analysis of polar and ionic compounds like this compound.

The Rationale for Direct Analysis

The hydrochloride salt is readily soluble in typical reversed-phase LC mobile phases (e.g., water/acetonitrile or water/methanol mixtures). ESI is a soft ionization technique that typically results in the formation of a protonated molecular ion [M+H]⁺ with minimal fragmentation.[11] This makes it ideal for quantitative analysis and confirmation of molecular weight.

Experimental Protocol: LC-MS/MS

1. Sample Preparation:

  • Stock Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and deionized water to create a 1 mg/mL stock solution.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the initial mobile phase composition.

  • Sample Dilution: Dilute the unknown sample to fall within the calibration range of the working standards. No derivatization or pH adjustment is strictly necessary, as the acidic mobile phase will ensure the amine is in its protonated form.[12]

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Waters ACQUITY UPLC I-Class System (or equivalent)

  • Mass Spectrometer: Waters Xevo TQ-S micro Mass Spectrometer (or equivalent)

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent reversed-phase column.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5-95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95-5% B

    • 4.1-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode

  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 20 V

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Source Temperature: 150°C

  • MS/MS Analysis (Multiple Reaction Monitoring - MRM):

    • Precursor Ion: m/z 114.1 (corresponding to the protonated free base, [C₇H₁₅N+H]⁺)

    • Product Ions: To be determined by infusing a standard solution and performing a product ion scan. Likely product ions would result from the loss of ammonia (m/z 97.1) or fragmentation of the cyclopentyl ring.

Predicted Electrospray Ionization (ESI) Spectrum

In positive ion ESI-MS, 1-Cyclopentylethan-1-amine will be detected as its protonated molecular ion, [M+H]⁺. Given the monoisotopic mass of the free base is 113.1204 Da, the expected m/z for the singly charged protonated molecule will be approximately 114.1283 .

Fragmentation in the collision cell during MS/MS analysis (Collision-Induced Dissociation - CID) would likely involve the loss of small neutral molecules.

Predicted Precursor and Product Ions for LC-MS/MS:

Ion Typem/z
Precursor Ion [M+H]⁺114.1
Product Ion (Loss of NH₃)97.1
Product Ion (Loss of C₂H₄ from ring)86.1

Comparison of GC-MS and LC-MS for the Analysis of this compound

FeatureGC-MSLC-MS
Sample Preparation More complex, requires conversion to free base and derivatization.Simple "dilute and shoot" approach.
Volatility Requirement Analyte must be volatile and thermally stable (achieved via derivatization).No volatility requirement. Ideal for salts and polar compounds.
Chromatography Excellent separation efficiency for volatile compounds.Highly versatile for a wide range of polarities.
Ionization "Hard" ionization (EI) provides rich, reproducible fragmentation patterns for structural confirmation and library searching."Soft" ionization (ESI) provides a strong molecular ion signal, ideal for quantification.
Sensitivity Generally good, but can be limited by derivatization efficiency and potential for analyte loss during sample preparation.Typically offers higher sensitivity, especially with tandem MS (MS/MS).[5]
Throughput Lower, due to the additional sample preparation steps.Higher, with simpler sample preparation and faster run times.
Robustness Can be susceptible to issues with active sites in the GC system if derivatization is incomplete.Generally robust, but mobile phase composition and pH are critical for good chromatography of amines.

Conclusion and Recommendations

Both GC-MS and LC-MS are powerful techniques that can be successfully employed for the analysis of this compound. The optimal choice depends on the specific analytical goal.

  • For qualitative analysis, structural elucidation, and identification of unknown impurities , GC-MS with derivatization is the superior choice. The detailed fragmentation patterns generated by electron ionization provide a wealth of structural information and are compatible with extensive spectral libraries like those from NIST and Wiley.[1][9]

  • For quantitative analysis, high-throughput screening, and analysis in complex matrices , LC-MS/MS is the recommended technique. Its high sensitivity, specificity (with MRM), and simple sample preparation make it ideal for routine analysis in a drug development or quality control setting.[6]

By understanding the principles and practical considerations outlined in this guide, researchers can confidently select and implement the most appropriate mass spectrometric method for the analysis of this compound, ensuring data of the highest quality and integrity.

Visualizations

Experimental Workflow: GC-MS with Derivatization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis start 1-Cyclopentylethan-1-amine HCl free_base Liberate Free Base (NaOH) start->free_base Aqueous extract Liquid-Liquid Extraction free_base->extract Organic derivatize Derivatize (TFAA) extract->derivatize gc_injection GC Injection derivatize->gc_injection separation Chromatographic Separation gc_injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Detection ionization->detection spectrum Mass Spectrum detection->spectrum library_search Library Search spectrum->library_search identification Compound Identification library_search->identification

Caption: Workflow for the GC-MS analysis of this compound.

Predicted EI Fragmentation of 1-Cyclopentylethan-1-amine

EI_Fragmentation cluster_alpha_cleavage α-Cleavage cluster_ring_fragmentation Ring Fragmentation M [C₇H₁₅N]⁺˙ m/z = 113 frag1 [CH₃CH=NH₂]⁺ m/z = 44 M->frag1 - •C₅H₉ frag2 [C₆H₁₂N]⁺ m/z = 98 M->frag2 - •CH₃ frag3 [C₅H₉]⁺ m/z = 69 M->frag3 - •C₂H₆N

Caption: Predicted major fragmentation pathways for 1-Cyclopentylethan-1-amine in EI-MS.

Experimental Workflow: LC-MS/MS

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis start 1-Cyclopentylethan-1-amine HCl dissolve Dissolve in Mobile Phase start->dissolve dilute Dilute to Working Concentration dissolve->dilute lc_injection LC Injection dilute->lc_injection separation Reversed-Phase Separation lc_injection->separation ionization Electrospray Ionization (ESI+) separation->ionization ms1 Precursor Ion Selection (m/z 114.1) ionization->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 Product Ion Detection cid->ms2 chromatogram MRM Chromatogram ms2->chromatogram quantification Quantification chromatogram->quantification

Caption: Workflow for the LC-MS/MS analysis of this compound.

References

  • PubChem. This compound. [Link]

  • ResolveMass Laboratories Inc. GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry. [Link]

  • PubChem. 1-Cyclopentylethylamine. [Link]

  • New Food Magazine. LC-MS for drug impurity identification and profiling. [Link]

  • ACS Publications. An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. [Link]

  • Chromatography Forum. standard different salt form to that of sample. [Link]

  • Spectroscopy Online. Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • JoVE. Mass Spectrometry of Amines. [Link]

  • JoVE. Mass Spectrometry: Amine Fragmentation. [Link]

  • Wiley Science Solutions. Wiley Registry™ of Mass Spectral Data, 2023 Edition. [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • Waters. Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. [Link]

Sources

A Comparative Guide to Chiral Amines: 1-Phenylethylamine versus 1-Cyclopentylethan-1-amine hydrochloride in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate chiral auxiliary or resolving agent is a critical decision that profoundly impacts the stereochemical outcome of a synthesis. This guide provides an in-depth technical comparison of two chiral amines: the well-established 1-phenylethylamine and the less-documented 1-Cyclopentylethan-1-amine hydrochloride. Our objective is to furnish a comprehensive analysis of their properties and demonstrated efficacy, supported by experimental data, to inform your selection process in the pursuit of enantiomerically pure compounds.

Introduction: The Critical Role of Chiral Amines in Asymmetric Synthesis

The synthesis of single-enantiomer pharmaceuticals and fine chemicals is a cornerstone of modern chemistry. Chiral amines are indispensable tools in this endeavor, primarily employed in two key strategies: as chiral auxiliaries to direct the stereoselective formation of new chiral centers, and as resolving agents to separate racemic mixtures through the formation of diastereomeric salts.[1] The efficacy of a chiral amine in these roles is dictated by its structural and chemical properties, which influence the stability and solubility of diastereomeric intermediates.

1-Phenylethylamine, a primary amine with a chiral center adjacent to a phenyl group, has long been a workhorse in asymmetric synthesis due to its commercial availability, low cost, and extensive documentation in the scientific literature.[2] In contrast, this compound, an aliphatic chiral amine, represents a structural alternative whose utility and performance are less characterized in publicly available research. This guide will juxtapose these two molecules, providing a data-driven comparison where possible and highlighting areas where further investigation is warranted.

Physicochemical Properties: A Tale of Two Structures

A fundamental comparison begins with the intrinsic properties of each molecule, which are summarized in the table below.

PropertyThis compound1-Phenylethylamine
CAS Number 150812-09-2[3]618-36-0 (racemate)[2]
Molecular Formula C₇H₁₆ClN[3]C₈H₁₁N[2]
Molecular Weight 149.66 g/mol [3]121.18 g/mol [2]
Structure Aliphatic amine with a cyclopentyl groupAromatic amine with a phenyl group
Appearance Not specified in readily available literatureColorless liquid[2]
Boiling Point Not specified in readily available literature187 °C[2]
Melting Point Not specified in readily available literature-65 °C[2]
Solubility Not specified in readily available literatureSoluble in water and organic solvents.[4]

The most salient difference lies in their structures: 1-phenylethylamine possesses an aromatic phenyl group, which can participate in π-π stacking interactions, while 1-Cyclopentylethan-1-amine features a bulky, non-aromatic cyclopentyl group. This distinction is expected to have significant implications for their performance in chiral recognition and diastereomeric salt formation.

Efficacy in Asymmetric Synthesis: A Data-Driven Comparison

The true measure of a chiral amine's utility lies in its performance in synthetic applications. Here, we delve into the available experimental evidence for each compound.

1-Phenylethylamine: A Legacy of Success

1-Phenylethylamine is a "privileged chiral inducer and auxiliary," a testament to its broad applicability and consistent performance in a vast array of asymmetric transformations.[2] Its efficacy is well-documented in two primary roles:

1. Chiral Resolving Agent:

The classical method of resolving racemic mixtures of chiral acids relies on the formation of diastereomeric salts with a chiral base.[1] 1-Phenylethylamine excels in this role due to the differential solubility of the resulting salts. A notable example is the resolution of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen. The (S)-(+)-enantiomer is responsible for the desired pharmacological activity, while the (R)-(-)-enantiomer is inactive.[5]

Experimental Protocol: Resolution of Racemic Ibuprofen with (S)-(-)-1-Phenylethylamine [5]

  • Step 1: Salt Formation. Racemic ibuprofen is dissolved in a suitable solvent (e.g., aqueous ethanol) at an elevated temperature (75-85 °C).

  • Step 2: Addition of Resolving Agent. One molar equivalent of (S)-(-)-1-phenylethylamine is added dropwise to the heated solution.

  • Step 3: Crystallization. A precipitate of the less soluble diastereomeric salt, (S)-ibuprofen-(S)-1-phenylethylammonium, forms upon cooling. The solution is maintained at an elevated temperature for a period to ensure complete precipitation.

  • Step 4: Isolation. The precipitated salt is collected by vacuum filtration and washed with a cold solvent.

  • Step 5: Liberation of the Enantiomer. The isolated diastereomeric salt is treated with a strong acid (e.g., 2M H₂SO₄) to liberate the enantiomerically enriched (S)-(+)-ibuprofen.

  • Step 6: Extraction. The liberated (S)-(+)-ibuprofen is extracted from the aqueous solution using an organic solvent (e.g., MTBE).

  • Step 7: Isolation of the Final Product. The organic solvent is dried and evaporated to yield the purified (S)-(+)-ibuprofen.

G cluster_0 Diastereomeric Salt Formation & Crystallization cluster_1 Isolation & Purification racemic_ibu Racemic Ibuprofen in Hot Solvent add_pea Add (S)-(-)-1-Phenylethylamine racemic_ibu->add_pea cool Cool Solution add_pea->cool precipitate Precipitation of (S)-Ibu-(S)-PEA Salt cool->precipitate filter Vacuum Filtration precipitate->filter acidify Treat with Strong Acid filter->acidify extract Extract with Organic Solvent acidify->extract evaporate Evaporate Solvent extract->evaporate pure_s_ibu Pure (S)-(+)-Ibuprofen evaporate->pure_s_ibu

2. Chiral Auxiliary:

1-Phenylethylamine can be temporarily incorporated into a substrate to direct the stereochemistry of a subsequent reaction.[4] A prominent example is its use in the diastereoselective synthesis of tetrahydro-β-carboline derivatives, which are important scaffolds in medicinal chemistry.[4] In this application, the chiral amine is condensed with a ketone to form a chiral imine, which is then reduced with high diastereoselectivity.

Experimental Protocol: Diastereoselective Synthesis of a Tetrahydro-β-carboline Derivative [4]

  • Step 1: Imine Formation. A ketone is reacted with (R)-1-phenylethylamine in a suitable solvent (e.g., dichloromethane) to form the corresponding chiral imine.

  • Step 2: Diastereoselective Reduction. The imine is reduced using a modified sodium borohydride reagent. The bulky chiral auxiliary sterically hinders one face of the imine, leading to the preferential formation of one diastereomer.

  • Step 3: Separation of Diastereomers. The resulting diastereomeric amines are separated by column chromatography.

  • Step 4: Removal of the Auxiliary. The chiral auxiliary is cleaved from the desired amine, typically through hydrogenolysis, to yield the enantiomerically enriched product.

G cluster_0 Chiral Auxiliary Mediated Synthesis cluster_1 Stereoselective Transformation & Product Isolation ketone Prochiral Ketone add_pea Condensation with (R)-1-Phenylethylamine ketone->add_pea imine Chiral Imine Intermediate add_pea->imine reduction Diastereoselective Reduction imine->reduction diastereomers Mixture of Diastereomers reduction->diastereomers separation Chromatographic Separation diastereomers->separation aux_removal Auxiliary Cleavage separation->aux_removal enantio_product Enantiopure Product aux_removal->enantio_product

This compound: An Enigma in the Literature

In stark contrast to the wealth of data for 1-phenylethylamine, a comprehensive search of the scientific literature and patent databases reveals a significant lack of publicly available information on the efficacy of this compound as either a chiral resolving agent or a chiral auxiliary. While its chemical properties are cataloged, its practical application in asymmetric synthesis remains largely undocumented in peer-reviewed journals.

This absence of data could be attributed to several factors:

  • Novelty: It may be a relatively new compound with its applications yet to be widely explored and published.

  • Niche Applications: Its use may be confined to highly specific or proprietary industrial processes that are not disclosed in the public domain.

  • Lower Efficacy: It is possible that in preliminary studies, it has not demonstrated comparable or superior efficacy to more established reagents like 1-phenylethylamine, thus limiting further research and publication.

One related patent describes the synthesis of (S)-1-cyclopropylethan-1-amine using S-(-)-α-phenylethylamine as a chiral starting material, highlighting the foundational role of the latter in accessing other chiral amines.[6] However, this does not provide a direct comparison of their efficacy in a specific application.

Structural and Mechanistic Considerations: A Theoretical Comparison

In the absence of direct comparative data, we can draw upon our expertise to infer potential differences in efficacy based on the distinct structures of the two amines.

The phenyl group of 1-phenylethylamine is capable of engaging in π-π stacking and cation-π interactions. These non-covalent interactions can play a crucial role in the formation of well-ordered crystalline lattices of diastereomeric salts, which is essential for efficient separation by fractional crystallization. The rigidity of the aromatic ring also contributes to a more defined three-dimensional structure, which can enhance stereochemical communication when used as a chiral auxiliary.

Conversely, the cyclopentyl group of This compound is a bulky, flexible, and non-aromatic substituent. While its steric bulk could be advantageous in certain diastereoselective reactions by effectively blocking one face of a reactive intermediate, the lack of strong, directional non-covalent interactions might render it less effective as a resolving agent for many classes of compounds. The conformational flexibility of the cyclopentyl ring could also lead to a less defined chiral environment, potentially resulting in lower stereoselectivity when used as a chiral auxiliary.

Conclusion and Future Outlook

This guide has provided a detailed comparison of 1-phenylethylamine and this compound for applications in asymmetric synthesis. The available evidence unequivocally establishes 1-phenylethylamine as a versatile and highly effective chiral amine, with a vast body of literature supporting its use as both a resolving agent and a chiral auxiliary. Its efficacy is underpinned by its rigid aromatic structure, which facilitates strong intermolecular interactions crucial for chiral recognition.

This compound , on the other hand, remains a largely unexplored reagent in the public domain. While its aliphatic nature offers a structural alternative to the more common aromatic chiral amines, the lack of performance data makes it a high-risk, high-reward proposition for researchers. Its potential efficacy will be highly substrate-dependent, and significant empirical investigation would be required to determine its utility for a given application.

For researchers and drug development professionals seeking a reliable and well-characterized chiral amine, 1-phenylethylamine remains the gold standard. However, the exploration of novel reagents like this compound is essential for advancing the field of asymmetric synthesis. We encourage the scientific community to investigate the potential of such underutilized chiral building blocks and to publish their findings to enrich our collective understanding and expand the toolkit available for the synthesis of enantiomerically pure molecules.

References

  • Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines. US20210395185A1.
  • (R)-1-Phenylethylamine as chiral auxiliary in the diastereoselective synthesis of tetrahydro-β-carboline derivatives.
  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. MDPI.
  • Resolution of Ibuprofen. ChemConnections.
  • Experiment #5: Resolution of (R,S)
  • Diastereoselective synthesis of cis-cyclopentane-1,2-diamine derivatives via organophotoredox-catalyzed [3 + 2] cycloadditions. Organic Chemistry Frontiers (RSC Publishing).
  • Asymmetric cyclopentannelation. Chiral auxiliary on the allene. PubMed.
  • Stereoselective Syntheses of Fluorescent Non-Natural Aromatic Amino Acids Based on Asymmetric Michael Additions. PMC.
  • Chiral separation of (R/S) enantiomers - Resolution of ibuprofen. YouTube.
  • Resolution of enantiomers of ketoprofen by HPLC: A review.
  • Comparison of kinetic resolution between two racemic ibuprofen esters in an enzymic membrane reactor.
  • Asymmetric synthesis of chiral nonsteroidal anti-inflamm
  • Nonsteroidal Anti-Inflammatory Drugs–1-Phenylethylamine Diastereomeric Salts: A Systematic Solid-State Investig
  • Diastereoselective synthesis of cis -cyclopentane-1,2-diamine derivatives via organophotoredox-catalyzed [3 + 2] cycloadditions.
  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemiz
  • Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan. SciSpace.
  • Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. TCI Chemicals.
  • Enantioselective Michael Additions in Natural Products Synthesis. Macmillan Group.
  • 6.5: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.
  • Diastereoselective Synthesis and Diversification of Highly Functionalized Cyclopentanones.
  • This compound. PubChem.
  • Process for resolving chiral acids with 1-aminoindan-2-ols.
  • Continuous flow enantioselective synthesis of a chiral naproxen...
  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer. Semantic Scholar.
  • Synthesis of Cyclopentanone and Cyclohexanone Derivatives. AlQalam Journal of Medical and Applied Sciences.
  • Alternatives for the separation of drug enantiomers: ibuprofen as a model compound. SciELO.
  • Chiral separation of ibuprofen and chiral pharmacokinetics in healthy Chinese volunteers.
  • Resolutions of (±)-1 with chiral acids.
  • Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode. PubMed Central.
  • (S)-1-Cyclopentylethan-1-amine hydrochloride. ChemScene.
  • This compound 97%. AChemBlock.
  • Asymmetric synthesis of naproxen.
  • Synthesis, comparative docking, and pharmacological activity of naproxen amino acid derivatives as possible anti-inflammatory and analgesic agents. Dove Medical Press.
  • 1-Cyclopropylethylamine hydrochloride. PubChem.

Sources

A Senior Application Scientist's Guide to 1-Cyclopentylethan-1-amine Hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison of a Versatile Building Block and its Alternatives in the Synthesis of Bioactive Molecules

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly influences the synthetic feasibility and pharmacological profile of a novel therapeutic agent. 1-Cyclopentylethan-1-amine hydrochloride has emerged as a valuable primary amine building block in medicinal chemistry, prized for the introduction of a unique cyclopentylethyl motif into target molecules. This guide provides an in-depth technical overview of its applications, a comparative analysis with common alternatives, and detailed experimental protocols to inform rational drug design and synthesis.

Introduction to this compound: A Building Block of Interest

This compound, with the CAS number 150812-09-2, is a chiral primary amine that serves as a key intermediate in the synthesis of various bioactive compounds.[1][2] Its structure, featuring a cyclopentyl group attached to a chiral ethylamine backbone, offers a compelling combination of lipophilicity and conformational constraint, properties that are often sought after in modern drug discovery. The hydrochloride salt form enhances its stability and ease of handling in a laboratory setting.[3]

The cyclopentyl moiety is a desirable feature in drug design as it can enhance binding affinity to biological targets, improve metabolic stability, and favorably modulate the physicochemical properties of a molecule, such as its solubility and permeability.[4]

Synthetic Accessibility: A Scalable Route

A key consideration for any building block in drug development is its accessibility through a scalable and cost-effective synthetic route. While specific large-scale synthesis protocols for this compound are not extensively published, a closely related analog, (S)-1-cyclopropylethyl-1-amine, has a patented scalable synthesis that provides a conceptual blueprint.[5] This process typically involves the reductive amination of a corresponding ketone, in this case, cyclopentyl methyl ketone.

Conceptual Synthetic Workflow:

Ketone Cyclopentyl Methyl Ketone Imine Imine Ketone->Imine Condensation Amine_Source Ammonia or Amine Equivalent Amine_Source->Imine Reducing_Agent Reducing Agent (e.g., H2/Catalyst, NaBH3CN) Reducing_Agent->Imine Amine_HCl 1-Cyclopentylethan-1-amine Hydrochloride Imine->Amine_HCl Reduction & HCl Salt Formation

Figure 1: Conceptual workflow for the synthesis of this compound via reductive amination.

This synthetic approach is generally amenable to large-scale production, utilizing readily available starting materials.

Core Applications in Medicinal Chemistry: A Comparative Perspective

This compound is primarily employed in the synthesis of active pharmaceutical ingredients (APIs) where the cyclopentylethylamino moiety is a key structural element.[1] Its applications span various therapeutic areas, with a notable potential in the development of kinase inhibitors and modulators of nuclear hormone receptors.

Case Study: Analogs in Kinase Inhibitor Design

The cyclopentyl group is a recurring motif in the design of kinase inhibitors. For instance, a potent inhibitor of Cyclin-Dependent Kinase 4 (CDK4) features a cyclopentyl group, highlighting the favorable interactions this moiety can form within the ATP-binding pocket of kinases. While this specific example does not use 1-cyclopentylethan-1-amine directly, it underscores the value of the cyclopentyl group in this therapeutic class.

Let's consider the synthesis of a hypothetical kinase inhibitor core via an amide bond formation, a common reaction involving primary amines.

Table 1: Comparison of Amine Building Blocks in a Hypothetical Amide Coupling Reaction

Amine Building BlockStructureKey Physicochemical Properties of the MoietyPotential Impact on API Properties
1-Cyclopentylethan-1-amine CC(C1CCCC1)NModerate lipophilicity, conformational restriction.Can improve metabolic stability and membrane permeability. May enhance binding affinity through favorable hydrophobic interactions.
1-Phenylethan-1-amine CC(C1=CC=CC=C1)NAromatic, planar. Higher potential for π-π stacking interactions.Can engage in aromatic interactions with the target protein. May be susceptible to oxidative metabolism.
1-Cyclohexylethan-1-amine CC(C1CCCCC1)NHigher lipophilicity than cyclopentyl, greater conformational flexibility.May increase lipophilicity, potentially impacting solubility. The larger size may influence binding selectivity.[6]

The choice between these building blocks would depend on the specific structure-activity relationship (SAR) of the target. The cyclopentyl group offers a balance between the rigidity of the phenyl ring and the flexibility of the cyclohexyl ring, which can be advantageous in optimizing ligand-receptor interactions.

Experimental Protocol: General N-Acylation of this compound

The formation of an amide bond is a cornerstone of medicinal chemistry. The following is a general, self-validating protocol for the N-acylation of this compound.

Objective: To synthesize an N-(1-cyclopentylethyl) amide.

Materials:

  • This compound

  • Carboxylic acid or Acid chloride

  • Coupling agent (e.g., HATU, HOBt/EDC) or a non-nucleophilic base (e.g., Diisopropylethylamine, DIEA)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Amine Free-Basing (if starting from the hydrochloride salt):

    • Dissolve this compound (1.0 eq) in DCM.

    • Add a non-nucleophilic base such as DIEA (1.1 eq) and stir for 10-15 minutes at room temperature. The formation of the free amine can be qualitatively monitored by TLC. The rationale for using a non-nucleophilic base is to prevent its competition with the primary amine in the subsequent acylation step.

  • Amide Coupling:

    • Method A (Using a Carboxylic Acid and Coupling Agent): To the solution of the free amine, add the carboxylic acid (1.0 eq), HOBt (1.2 eq), and EDC (1.2 eq). Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS. The use of a coupling agent like HATU or HOBt/EDC activates the carboxylic acid to form a highly reactive intermediate that is readily attacked by the amine, facilitating amide bond formation under mild conditions.

    • Method B (Using an Acid Chloride): To the solution of the free amine, slowly add the acid chloride (1.0 eq) at 0 °C. Let the reaction warm to room temperature and stir for 2-4 hours. The reaction is typically faster with the more reactive acid chloride.

  • Work-up and Purification:

    • Quench the reaction mixture with water.

    • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove unreacted acid and acidic byproducts) and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Workflow for N-Acylation:

Start 1-Cyclopentylethan-1-amine HCl Free_Amine Free Amine Generation (Base) Start->Free_Amine Amide_Product N-(1-cyclopentylethyl)amide Free_Amine->Amide_Product Carboxylic_Acid Carboxylic Acid + Coupling Agent Carboxylic_Acid->Amide_Product Coupling Acid_Chloride Acid Chloride Acid_Chloride->Amide_Product Acylation Purification Purification Amide_Product->Purification Final_Product Pure Amide Purification->Final_Product

Figure 2: Experimental workflow for the N-acylation of 1-Cyclopentylethan-1-amine.

Comparative Analysis with Alternative Building Blocks

The choice of a primary amine building block can significantly impact the properties of the final molecule. Here, we compare 1-Cyclopentylethan-1-amine with two commonly used alternatives: 1-Phenylethan-1-amine and 1-Cyclohexylethan-1-amine.

Table 2: Comparative Profile of Primary Amine Building Blocks

Feature1-Cyclopentylethan-1-amine1-Phenylethan-1-amine1-Cyclohexylethan-1-amine
CAS Number (HCl Salt) 150812-09-2[2]13437-79-1[7]5913-13-3 (R-enantiomer)
Molecular Weight (HCl Salt) 149.66 g/mol 157.64 g/mol [7]163.70 g/mol (free base: 127.23)[8]
Key Structural Feature Cyclopentyl ringPhenyl ringCyclohexyl ring
Lipophilicity (cLogP of moiety) ~2.5 (estimated)~2.2 (estimated)~3.0 (estimated)
Synthetic Accessibility Commercially available[3]Widely available, multiple synthetic routes[9][10][11]Commercially available[12]
Key Applications Introduction of a conformationally constrained lipophilic group.Introduction of an aromatic group for π-stacking and other interactions.[13]Introduction of a larger, more flexible lipophilic group.[14]
Potential Advantages Good balance of lipophilicity and conformational rigidity. May improve metabolic stability.Can participate in specific aromatic interactions with the target.Higher lipophilicity can enhance membrane permeability.[6]
Potential Disadvantages Less explored in the literature compared to alternatives.Aromatic ring can be a site for metabolic oxidation.Higher lipophilicity may decrease aqueous solubility. Greater conformational flexibility can be entropically unfavorable for binding.

Causality behind Experimental Choices: The selection between these amines is driven by the specific goals of the drug discovery program. If a moderate increase in lipophilicity and some conformational constraint are desired to improve binding affinity or metabolic stability, 1-cyclopentylethan-1-amine is an excellent choice. If aromatic interactions are hypothesized to be crucial for target engagement, 1-phenylethan-1-amine would be preferred. For maximizing lipophilicity, 1-cyclohexylethan-1-amine could be explored, with the caveat of potentially reduced solubility.

Conclusion: A Strategic Choice in Drug Design

This compound is a valuable and versatile building block for the synthesis of novel bioactive molecules. Its unique cyclopentylethyl moiety provides a favorable combination of lipophilicity and conformational constraint that can be strategically employed to optimize the pharmacological properties of a drug candidate. While not as extensively documented as some alternatives like 1-phenylethan-1-amine, its commercial availability and straightforward application in common synthetic transformations, such as amide bond formation, make it an attractive option for medicinal chemists.

The decision to use this compound over other primary amines should be based on a thorough analysis of the structure-activity relationships of the target and the desired physicochemical properties of the final compound. This guide provides the foundational knowledge and comparative data to support such a decision, empowering researchers to make informed choices in their quest for novel therapeutics.

References

  • MySkinRecipes. This compound. [Link]

  • Google Patents. Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines. US20210395185A1.
  • RSC Publishing. Phenyl- versus cyclohexyl-terminated substituents: comparative study on aggregated structures and electron-transport properties in n-type organic semiconductors. [Link]

  • MDPI. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. [Link]

  • LibreTexts Chemistry. 21.7: Chemistry of Amides. [Link]

  • MDPI. Structure-Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. [Link]

  • PharmaCompass. (1R)-1-phenylethan-1-amine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]

  • Acta Poloniae Pharmaceutica. NUCLEOPHILIC REACTION OF CYCLOPENTYLAMINE ON PHTHALIMIDE DERIVATIVES: SYNTHESIS AND ANTINOCICEPTIVE ACTIVITY OF PRODUCTS. [Link]

  • PubMed. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. [Link]

  • PubChem. (-)-1-Cyclohexylethylamine. [Link]

  • ResearchGate. The influence of lipophilicity in drug discovery and design. [Link]

  • Wikipedia. 1-Phenylethylamine. [Link]

  • MDPI. Comparison of HPLC, HPTLC, and In Silico Lipophilicity Parameters Determined for 5-Heterocyclic 2-(2,4-Dihydroxyphenyl)-1,3,4-thiadiazoles. [Link]

  • Semantic Scholar. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytry. [Link]

  • YouTube. 20.10 Synthesis and Reactions of Amides | Organic Chemistry. [Link]

  • ResearchGate. The chemical structure of cyclopentene derivatives 1–3, and mellein.... [Link]

  • PubChem. This compound. [Link]

  • ResearchGate. (a) Synthesis of (S)‐1‐phenylethylamine (PEA) via the transamination of.... [Link]

  • PMC. Stacking with No Planarity?. [Link]

  • PMC. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. [Link]

  • Google Patents.
  • MDPI. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.